2-Chloro-4,5-dimethylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUDRIPPDPPWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449095 | |
| Record name | 2-Chloro-4,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343268-69-9 | |
| Record name | 2-Chloro-4,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4,5-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4,5-dimethylpyridine (CAS: 343268-69-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-4,5-dimethylpyridine, a key intermediate in pharmaceutical research and development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and application, and visualizes its role in relevant biological pathways.
Core Compound Information
This compound is a halogenated aromatic heterocyclic compound. Its structure, characterized by a pyridine ring substituted with a chlorine atom and two methyl groups, makes it a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| CAS Number | 343268-69-9 | N/A |
| Molecular Formula | C₇H₈ClN | [1] |
| Molecular Weight | 141.60 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=CC(=NC=C1C)Cl | [1] |
| Density | 1.113±0.06 g/cm³ | [2] |
| Boiling Point | 229.0±35.0 °C (Predicted) | [2] |
| Flash Point | 114.283 °C | [2] |
| Appearance | Not specified, likely a solid or liquid | N/A |
| Solubility | Not specified | N/A |
Spectral Data
| Data Type | Predicted Values/Information |
| ¹H-NMR | Expected signals for aromatic protons and two distinct methyl groups. |
| ¹³C-NMR | Expected signals for pyridine ring carbons and methyl carbons. |
| Mass Spectrometry | Exact Mass: 141.034527 u |
Safety and Handling
This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of bioactive molecules, most notably in the development of O-GlcNAcase (OGA) inhibitors. OGA is a key enzyme in the O-GlcNAc signaling pathway, which is implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease and cancer.
Role as an Intermediate for OGA Inhibitors
This compound is utilized in the synthesis of potent and selective OGA inhibitors. A patent describes its use in the preparation of intermediates for such inhibitors. The chloro-substituent at the 2-position of the pyridine ring provides a reactive site for nucleophilic substitution, allowing for the coupling of the pyridine moiety to other fragments of the target molecule.
Experimental Protocols
The following sections provide detailed experimental methodologies. The first protocol is a plausible synthetic route for this compound based on established chemical transformations for similar structures. The second protocol details its use in the synthesis of a key intermediate for OGA inhibitors, as described in the patent literature.
Synthesis of this compound
This procedure describes a likely method for the synthesis of this compound starting from 4,5-dimethylpyridin-2(1H)-one, utilizing a chlorination reaction with phosphorus oxychloride (POCl₃), a common reagent for this type of transformation.
Materials:
-
4,5-dimethylpyridin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4,5-dimethylpyridin-2(1H)-one in a suitable anhydrous solvent such as dichloromethane.
-
Slowly add phosphorus oxychloride (1.5 to 3 equivalents) to the suspension at room temperature with vigorous stirring. An optional base like pyridine can be added to neutralize the HCl generated.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Synthesis of an OGA Inhibitor Intermediate
This protocol outlines the reaction of this compound with a piperidine derivative to form a key intermediate in the synthesis of OGA inhibitors, based on a procedure described in a patent.
Materials:
-
This compound
-
tert-butyl 4-hydroxypiperidine-1-carboxylate
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate (EtOAc)
-
Heptane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Syringe and needles for inert atmosphere techniques
Procedure:
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, or until completion as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in heptane) to yield the desired intermediate.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the application of this compound.
Synthetic Pathway Visualization
The following workflow illustrates the synthesis of an OGA inhibitor intermediate using this compound.
Caption: Synthetic workflow for an OGA inhibitor intermediate.
O-GlcNAc Signaling Pathway
This diagram illustrates the central role of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) in the dynamic regulation of protein O-GlcNAcylation. OGA inhibitors, synthesized using this compound, block the removal of O-GlcNAc, leading to its accumulation on substrate proteins.
Caption: The O-GlcNAc signaling pathway and the action of OGA inhibitors.
References
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,5-dimethylpyridine is a substituted pyridine derivative that holds significance as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. Its chemical structure, featuring a chlorinated pyridine ring with two methyl substituents, provides a unique combination of reactivity and steric hindrance, making it a valuable building block for creating complex molecular architectures. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with general experimental protocols and its relevance in medicinal chemistry, specifically as a precursor in the synthesis of Melanin-Concentrating Hormone (MCH) receptor antagonists.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be considered as such.
General Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 343268-69-9 | Guidechem[2] |
| Molecular Formula | C₇H₈ClN | PubChem[1] |
| Molecular Weight | 141.60 g/mol | PubChem[1] |
| Canonical SMILES | CC1=CC(=NC=C1C)Cl | PubChem[1] |
| InChI Key | UIUDRIPPDPPWRR-UHFFFAOYSA-N | PubChem[1] |
Physical Properties
| Property | Value | Notes | Source |
| Boiling Point | 229.033 °C at 760 mmHg | Predicted | Guidechem[2] |
| Melting Point | Not available | - | - |
| Flash Point | 114.283 °C | Predicted | Guidechem[2] |
| Density | 1.114 g/cm³ | Predicted | Guidechem[2] |
| Refractive Index | 1.524 | Predicted | Guidechem[2] |
| Solubility | No specific data available. Generally, pyridine derivatives show solubility in a range of organic solvents. | For example, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is soluble in water.[3] | - |
Computed Properties
| Property | Value | Source |
| XLogP3 | 2.5 | PubChem[1] |
| Monoisotopic Mass | 141.0345270 Da | PubChem[1] |
Spectroscopic Data
Reactivity and Chemical Behavior
The reactivity of this compound is primarily dictated by the pyridine ring and the chloro-substituent. The pyridine nitrogen makes the ring electron-deficient, which influences its aromatic substitution reactions. The chlorine atom at the 2-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) reactions.
The general trend for halide reactivity in SNAr reactions is often F > Cl > Br > I, where the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex.[4] However, the reactivity is also influenced by the nature of the nucleophile and the reaction conditions. The methyl groups at the 4 and 5 positions can exert steric and electronic effects on the reactivity of the ring.
Experimental Protocols (General Methodologies)
Specific, detailed experimental protocols for the synthesis and purification of this compound are not widely published. However, general methods for the synthesis and purification of substituted pyridines can be adapted.
General Synthesis of Substituted Pyridines
A common method for the synthesis of substituted pyridines involves the condensation of various precursors. For example, the Hantzsch pyridine synthesis involves the reaction of an aldehyde, a β-ketoester, and a nitrogen source. Another approach is the Chichibabin synthesis, which involves the reaction of aldehydes or ketones with ammonia.
A plausible synthetic route to 2-chloro-substituted pyridines can involve the chlorination of the corresponding hydroxypyridine. A general procedure for such a transformation is outlined below.
General Chlorination Protocol:
-
To a stirred solution of the corresponding 4,5-dimethylpyridin-2-ol in a suitable solvent (e.g., toluene or dichloromethane), slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
The reaction mixture is then heated to reflux for several hours and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is carefully quenched by pouring it onto ice water and neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
General Purification Protocol
Purification of the crude this compound can be achieved by standard laboratory techniques.
General Purification by Column Chromatography:
-
The crude product is dissolved in a minimal amount of a suitable solvent.
-
The solution is loaded onto a silica gel column.
-
The column is eluted with a solvent system of appropriate polarity, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal solvent system is determined by TLC analysis.
-
Fractions are collected and analyzed by TLC.
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.
Role in Drug Development: MCH Receptor Antagonists
This compound is a key building block in the synthesis of Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists.[2] MCH is a neuropeptide that plays a role in the regulation of energy homeostasis and appetite, making its receptor a target for the development of anti-obesity drugs.[5]
The synthesis of these antagonists often involves a nucleophilic substitution reaction where the chlorine atom of this compound is displaced by a suitable nucleophile, which is part of the larger antagonist molecule. This reaction allows for the incorporation of the 4,5-dimethylpyridine moiety into the final drug candidate.
Safety and Handling
This compound is associated with several hazard classifications. Appropriate safety precautions should be taken when handling this compound.
Hazard Statements:
-
H302: Harmful if swallowed.[6]
-
H312: Harmful in contact with skin.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Conclusion
References
- 1. This compound | C7H8ClN | CID 10942534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound - [sigmaaldrich.cn]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2-Chloro-4,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Chloro-4,5-dimethylpyridine. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document compiles available physicochemical data, proposes a plausible synthetic route based on analogous chemical transformations, and presents spectral data of a closely related compound to offer valuable insights for researchers. Furthermore, this guide explores the significant role of this compound as a key intermediate in the development of Melanin-concentrating hormone receptor 1 (MCHR1) antagonists, detailing the relevant biological signaling pathways.
Molecular Structure and Physicochemical Properties
This compound, also known as 2-chloro-4,5-lutidine, is a halogenated pyridine derivative. Its molecular structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and two methyl groups at the 4- and 5-positions.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₇H₈ClN |
| Molecular Weight | 141.60 g/mol |
| CAS Number | 343268-69-9 |
| IUPAC Name | This compound |
| SMILES | CC1=CC(=NC=C1C)Cl |
| InChI | InChI=1S/C7H8ClN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3 |
| InChIKey | UIUDRIPPDPPWRR-UHFFFAOYSA-N |
| Predicted XlogP | 2.5 |
Synthesis of this compound
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic pathway starting from 4,5-dimethyl-2-aminopyridine.
Caption: Proposed synthetic workflow for this compound.
Generalized Experimental Protocol
Disclaimer: The following protocol is a generalized procedure based on known chemical transformations for analogous compounds and has not been experimentally validated for this specific synthesis. Appropriate safety precautions and reaction optimization are essential.
Step 1: Diazotization of 4,5-Dimethyl-2-aminopyridine
-
A solution of 4,5-dimethyl-2-aminopyridine in aqueous hydrochloric acid is prepared in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
The flask is cooled to 0-5 °C in an ice-salt bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and heated.
-
The cold diazonium salt solution from Step 1 is added slowly to the hot copper(I) chloride solution.
-
Vigorous nitrogen evolution is observed. After the addition is complete, the mixture is heated for a further 30-60 minutes to ensure complete reaction.
-
The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layers are combined, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.
Spectroscopic Characterization
Detailed experimental spectra (¹H NMR, ¹³C NMR, IR) for this compound are not available in the public domain. To provide a reference for researchers, the spectral data for the structurally similar compound, 2-Chloro-5-methylpyridine , is presented below. The presence of an additional methyl group in this compound would lead to an additional singlet in the ¹H NMR spectrum and an additional signal in the aliphatic region of the ¹³C NMR spectrum, along with changes in the aromatic signals due to altered substitution patterns.
Table 2: ¹H NMR Data for 2-Chloro-5-methylpyridine
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.2 | d | H-6 |
| ~7.5 | dd | H-4 |
| ~7.1 | d | H-3 |
| ~2.3 | s | CH₃ |
Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and instrument.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (C-Cl) | ~150-155 |
| C3 | ~120-125 |
| C4 (C-CH₃) | ~145-150 |
| C5 (C-CH₃) | ~130-135 |
| C6 | ~140-145 |
| 4-CH₃ | ~15-20 |
| 5-CH₃ | ~15-20 |
Note: These are predicted values and should be confirmed by experimental data.
Mass Spectrometry: A GC-MS spectrum is available for this compound on PubChem. The fragmentation pattern would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single chlorine atom.
Role in Drug Development: MCHR1 Antagonists
This compound is a valuable building block in the synthesis of Melanin-concentrating hormone receptor 1 (MCHR1) antagonists. MCHR1 is a G protein-coupled receptor (GPCR) primarily expressed in the brain and is implicated in the regulation of energy homeostasis, appetite, and mood. Antagonists of MCHR1 are being investigated as potential therapeutic agents for the treatment of obesity and anxiety disorders.
MCHR1 Signaling Pathway
The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 initiates a cascade of intracellular signaling events. MCHR1 can couple to different G proteins, primarily Gαi and Gαq, leading to diverse downstream effects.
Caption: MCHR1 signaling pathways and the inhibitory action of antagonists.
Activation of Gαi inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gαq pathway, on the other hand, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling cascades ultimately modulate neuronal activity and influence physiological responses. This compound-derived antagonists block the binding of MCH to MCHR1, thereby inhibiting these downstream signaling events.
Conclusion
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-4,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Chloro-4,5-dimethylpyridine, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, outlines a core synthetic pathway, and presents relevant experimental data and visualizations to facilitate its preparation in a laboratory setting.
Core Synthesis Pathway: Chlorination of 4,5-dimethyl-2(1H)-pyridone
The most direct and commonly employed method for the synthesis of this compound is through the chlorination of its corresponding pyridone precursor, 4,5-dimethyl-2(1H)-pyridone (also known as 4,5-dimethyl-2-hydroxypyridine). This transformation is typically achieved using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being a standard reagent for this type of reaction.
The overall reaction can be depicted as follows:
Caption: Synthetic pathway for this compound.
This reaction leverages the ability of phosphorus oxychloride to replace the hydroxyl group of the pyridone tautomer with a chlorine atom. The reaction is typically performed at elevated temperatures to ensure complete conversion.
Starting Materials
The primary starting material for this synthesis is 4,5-dimethyl-2(1H)-pyridone . This compound can be sourced from commercial suppliers or synthesized through various established methods in organic chemistry. The key chlorinating agent is phosphorus oxychloride (POCl₃) . Depending on the specific protocol, other reagents such as phosphorus pentachloride (PCl₅) may be used in conjunction with POCl₃ to enhance the reaction's efficacy. Solvents, if required, are typically high-boiling and inert, such as sulfolane or trichlorobenzene, although solvent-free conditions are also reported for similar transformations.
Experimental Protocols
General Protocol for the Chlorination of 4,5-dimethyl-2(1H)-pyridone:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4,5-dimethyl-2(1H)-pyridone is charged.
-
Reagent Addition: An excess of phosphorus oxychloride (typically 3-5 equivalents) is carefully added to the starting material. The reaction can be run neat or in a high-boiling inert solvent.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 100-120 °C) and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess phosphorus oxychloride is carefully quenched by slowly adding the mixture to ice-water. This step should be performed in a well-ventilated fume hood due to the exothermic nature of the reaction and the evolution of HCl gas.
-
Neutralization and Extraction: The acidic aqueous solution is neutralized with a base, such as sodium carbonate or sodium hydroxide, until a basic pH is achieved. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as column chromatography or distillation to yield pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis. It is important to note that these values are illustrative and may vary based on the specific experimental conditions and scale of the reaction.
| Parameter | Value | Notes |
| Starting Material | 4,5-dimethyl-2(1H)-pyridone | |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | 3-5 molar equivalents |
| Reaction Temperature | 100-120 °C | Reflux conditions |
| Reaction Time | 2-6 hours | Monitor by TLC or LC-MS |
| Solvent | Neat or high-boiling inert solvent | e.g., Sulfolane |
| Expected Yield | 60-80% | Dependent on purification method |
Experimental Workflow
The logical flow of the experimental procedure can be visualized as follows:
Spectroscopic Profile of 2-Chloro-4,5-dimethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 2-Chloro-4,5-dimethylpyridine (CAS: 343268-69-9). Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents the existing mass spectrometry data, alongside a comparative analysis of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on structurally analogous compounds. Detailed, generalized experimental protocols for each spectroscopic technique are also provided to aid in the acquisition of data for this and similar compounds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information is critical for determining the molecular weight and elemental composition of a compound.
Data Presentation
A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound has been reported. The key data is summarized in the table below.
| Parameter | Value | Source |
| Molecular Formula | C₇H₈ClN | PubChem[1] |
| Molecular Weight | 141.60 g/mol | PubChem[1] |
| Exact Mass | 141.0345270 Da | PubChem[1] |
| Major MS Fragments (m/z) | Relative Intensity | Source |
| 141 | Base Peak | PubChem[1] |
| 106 | High | PubChem[1] |
| 77 | Medium | PubChem[1] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a generalized protocol for the analysis of a volatile organic compound like this compound using GC-MS.[2][3][4][5]
-
Sample Preparation: Dissolve a small amount of the sample (typically 1-2 mg) in a volatile organic solvent such as dichloromethane or methanol (1 mL).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
GC Conditions:
-
Injector: Split/splitless injector, typically at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
-
Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of the peak corresponding to this compound can be analyzed to determine its fragmentation pattern and confirm its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.
Predicted ¹H NMR Spectral Data
Based on the analysis of related compounds such as 2-chloro-5-methylpyridine[6][7][8] and 2-chloro-4-methylpyridine, the following ¹H NMR chemical shifts are anticipated for this compound in a solvent like CDCl₃.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | ~7.0-7.2 | Singlet | 1H |
| H-6 | ~8.0-8.2 | Singlet | 1H |
| CH₃-4 | ~2.2-2.4 | Singlet | 3H |
| CH₃-5 | ~2.2-2.4 | Singlet | 3H |
Predicted ¹³C NMR Spectral Data
Similarly, by comparing with known spectra of substituted pyridines, the expected ¹³C NMR chemical shifts for this compound are as follows:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150-152 |
| C-3 | ~122-124 |
| C-4 | ~145-147 |
| C-5 | ~135-137 |
| C-6 | ~148-150 |
| CH₃-4 | ~18-20 |
| CH₃-5 | ~16-18 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of an organic compound.[9][10][11][12][13][14][15][16][17]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale relative to the reference standard (TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Note: No experimental IR spectrum for this compound is publicly available. The predicted vibrational frequencies are based on the analysis of similar substituted pyridines.[7][18][19]
Predicted IR Spectral Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=N stretch (pyridine ring) | 1550-1600 | Strong |
| C=C stretch (pyridine ring) | 1450-1500 | Strong |
| C-Cl stretch | 700-800 | Strong |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
A general protocol for obtaining an FT-IR spectrum of a solid or liquid sample is as follows.[20][21][22][23]
-
Sample Preparation:
-
For Solids (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press the mixture into a thin, transparent pellet.
-
For Solids or Liquids (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
For Liquids (Neat): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The absorption bands are then correlated to specific functional groups.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
References
- 1. This compound | C7H8ClN | CID 10942534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. memphis.edu [memphis.edu]
- 4. emeraldcloudlab.com [emeraldcloudlab.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]
- 7. 2-Chloro-5-methyl-pyridine | C6H6ClN | CID 581393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nmr.ceitec.cz [nmr.ceitec.cz]
- 12. chem.uiowa.edu [chem.uiowa.edu]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. sc.edu [sc.edu]
- 15. rsc.org [rsc.org]
- 16. books.rsc.org [books.rsc.org]
- 17. scribd.com [scribd.com]
- 18. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. mse.washington.edu [mse.washington.edu]
- 22. researchgate.net [researchgate.net]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Unraveling the Mechanism of Action of 2-Chloro-4,5-dimethylpyridine: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4,5-dimethylpyridine is a substituted pyridine derivative that has garnered interest within the chemical and pharmaceutical industries. This technical guide aims to provide a comprehensive overview of its mechanism of action. However, a thorough review of the current scientific literature reveals a significant gap in the understanding of its specific biological activities. While its synthesis and chemical properties are well-documented, detailed studies elucidating its molecular targets, signaling pathway interactions, and overall mechanism of action are not publicly available at this time. This document summarizes the existing information and highlights the areas where further research is critically needed.
Introduction
Substituted pyridines are a class of heterocyclic compounds that are integral to the development of a wide range of pharmaceuticals and agrochemicals. Their unique chemical structures allow for diverse biological activities, making them attractive scaffolds in drug discovery. This compound, with its distinct substitution pattern, has been identified as a potentially valuable intermediate in the synthesis of more complex molecules. Despite its availability and use in synthetic chemistry, its intrinsic biological effects and mechanism of action remain largely unexplored.
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈ClN | PubChem |
| Molecular Weight | 141.60 g/mol | PubChem |
| CAS Number | 343268-69-9 | PubChem |
| Appearance | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
| Melting Point | Not specified in available literature | - |
| Boiling Point | Not specified in available literature | - |
Current State of Knowledge on Mechanism of Action
A comprehensive search of scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any specific studies detailing the mechanism of action of this compound. The existing literature primarily focuses on:
-
Chemical Synthesis: Various methods for the synthesis of this compound and related derivatives have been described in the chemical literature and patents. These documents focus on reaction conditions, yields, and purification methods.
-
Chemical Intermediate: It is frequently cited as a building block or intermediate in the synthesis of more complex molecules, including potential drug candidates and agrochemicals. However, the biological activity of the final products is typically discussed without detailing the specific contribution or mechanism of the this compound moiety itself.
There is a notable absence of published research on the following critical aspects:
-
Biological Targets: The specific proteins, enzymes, receptors, or other biomolecules with which this compound interacts have not been identified.
-
Signaling Pathways: There is no information on whether this compound modulates any known signaling pathways within cells.
-
Quantitative Biological Data: No quantitative data, such as IC₅₀, EC₅₀, or Kᵢ values, from in vitro or in vivo studies are available in the public domain.
-
Experimental Protocols: Consequently, no detailed experimental protocols for assessing the biological activity of this compound could be found.
Potential Areas of Investigation
Given the lack of direct evidence, any discussion on the potential mechanism of action of this compound would be purely speculative. However, based on the activities of other substituted chloropyridine compounds, several avenues for future research can be proposed.
Figure 1: A proposed workflow for elucidating the mechanism of action of this compound.
The logical workflow for future research should involve a series of steps, starting with broad screening to identify any biological activity, followed by more focused studies to identify the molecular target and the signaling pathways involved.
Conclusion and Future Directions
Future research efforts should be directed towards:
-
High-throughput screening: To identify any potential biological activity against a wide range of targets.
-
In vitro and in vivo studies: To characterize its pharmacological effects.
-
Target deconvolution studies: To identify its molecular binding partners.
-
Computational modeling: To predict potential targets and binding modes.
A systematic investigation into the biological properties of this compound is warranted to fill the current knowledge gap and to fully realize its potential in applied chemical and biological sciences. Without such foundational research, any discussion of its mechanism of action is premature.
Biological Activity of 2-Chloro-4,5-dimethylpyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the biological activities of 2-Chloro-4,5-dimethylpyridine derivatives is limited. This guide provides a comprehensive overview based on the biological activities of structurally related substituted 2-chloropyridine and dimethylpyridine analogs to infer potential therapeutic applications and guide future research. All data presented is for these related compounds and should be interpreted as predictive for the this compound core.
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a chlorine atom at the 2-position and methyl groups at the 4- and 5-positions of the pyridine ring creates the this compound moiety, a structure with significant potential for biological activity. Halogenation, particularly chlorination, can enhance membrane permeability and introduce a potential site for metabolic transformation, while methylation can influence binding affinity and metabolic stability. This guide explores the potential biological activities of derivatives based on this core, drawing parallels from documented research on analogous structures. These activities primarily span anticancer, anti-inflammatory, and antimicrobial domains.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be approached through various established methods for pyridine functionalization. A generalized synthetic workflow is outlined below.
Experimental Protocol: General Synthesis of a 2-Chloropyridine Derivative
This protocol is a representative example for the synthesis of a 2-chloropyridine, which can be adapted for this compound.
Materials:
-
Substituted 2-pyridone
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Appropriate solvent (e.g., Dichloromethane, Toluene)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 2-pyridone in a suitable solvent, add the chlorinating agent (e.g., POCl₃) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for the time specified in the relevant literature (typically 2-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully quench with ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloropyridine derivative.
Potential Biological Activities
Based on data from structurally similar compounds, derivatives of this compound are anticipated to exhibit a range of biological activities.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of substituted 2-chloropyridine derivatives. The mechanism often involves the inhibition of key cellular signaling pathways, such as those mediated by protein kinases.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-ureas | MCF-7 (Breast) | 0.11 - 23.02 | [1] |
| 2,4,6-Trisubstituted pyridines | Various | Potent activity at nanomolar levels for PC3 and OUR-10 | [2] |
| Pyridine, Pyrane, and Pyrimidine derivatives | Various (59 cell lines) | log10 GI50 = -4.7 for active compounds | [3] |
Many pyridine-based compounds exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Inhibition of these kinases can disrupt signaling pathways that are often hyperactive in cancer cells.
Anti-inflammatory Activity
The anti-inflammatory potential of pyridine derivatives has been well-documented.[4] These compounds can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX) or by reducing the production of pro-inflammatory cytokines.
| Compound Class | Assay | IC50 (µM) | Reference |
| Pyridine derivatives | Nitric Oxide (NO) inhibition in RAW 264.7 cells | 76.6 - 96.8 | [4] |
| 3-Hydroxy pyridine-4-one derivatives | Carrageenan-induced paw edema | Significant activity | [5][6] |
This protocol describes a common method for assessing the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (for NO measurement)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
Antimicrobial Activity
Pyridine derivatives have shown a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[7] The mechanism of action can vary, but may involve disruption of the microbial cell membrane or inhibition of essential enzymes.
| Compound Class | Microorganism | MIC (mg/mL) | Reference |
| Pyridine and Thienopyridine derivatives | E. coli | 0.0195 | [8] |
| Pyridine and Thienopyridine derivatives | B. mycoides | <0.0048 | [8] |
| Pyridine and Thienopyridine derivatives | C. albicans | <0.0048 | [8] |
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds (serially diluted)
-
96-well microtiter plates
-
Inoculum of the microorganism (adjusted to a standard concentration)
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
In Vitro Screening Workflow
A typical workflow for the initial in vitro screening of novel this compound derivatives is depicted below.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to C7H8ClN Pyridine Derivatives: Nomenclature, Properties, and Synthesis
Introduction
Compounds with the molecular formula C7H8ClN belonging to the pyridine derivative family represent a diverse group of structural isomers. The unifying feature is a pyridine ring, an aromatic heterocycle, substituted in a manner that results in the overall C7H8ClN formula. These compounds are of significant interest to researchers and drug development professionals due to their utility as intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This technical guide provides a detailed overview of the primary isomer classes, their IUPAC nomenclature, physicochemical properties, and established experimental protocols for their synthesis.
The structural isomerism of C7H8ClN pyridine derivatives can be categorized into three main classes, arising from the different ways a seven-carbon, eight-hydrogen, one-chlorine, and one-nitrogen atom count can be arranged around a pyridine core:
-
Chloro-ethyl-pyridines: A pyridine ring bearing one ethyl group and one chlorine atom as separate substituents.
-
(Chloroethyl)-pyridines: A pyridine ring substituted with a single chloroethyl group.[2][3][4]
-
Chloro-dimethyl-pyridines (Chloro-lutidines): A pyridine ring with two methyl groups and one chlorine atom as substituents.[1][5]
Isomer Classes and IUPAC Nomenclature
The precise arrangement of substituents on the pyridine ring leads to a large number of possible isomers, each with a unique IUPAC name. The following table summarizes representative examples from the three core classes.
| Isomer Class | Representative Isomer IUPAC Name | Molecular Structure | CAS Number |
| (Chloroethyl)-pyridines | 2-(2-Chloroethyl)pyridine | Pyridine ring with a -CH2CH2Cl group at position 2 | 16927-00-7[2] |
| (Chloroethyl)-pyridines | 3-(2-Chloroethyl)pyridine | Pyridine ring with a -CH2CH2Cl group at position 3 | 39892-24-5[4] |
| (Chloroethyl)-pyridines | 4-(2-Chloroethyl)pyridine | Pyridine ring with a -CH2CH2Cl group at position 4 | 28148-48-3[3] |
| Chloro-dimethyl-pyridines | 3-Chloro-2,6-dimethylpyridine | Pyridine ring with a Cl at position 3 and -CH3 groups at positions 2 and 6 | 55567-91-4[6] |
| Chloro-dimethyl-pyridines | 4-Chloro-2,6-dimethylpyridine | Pyridine ring with a Cl at position 4 and -CH3 groups at positions 2 and 6 | 3512-75-2[7][8] |
| Chloro-dimethyl-pyridines | 6-Chloro-2,3-dimethylpyridine | Pyridine ring with a Cl at position 6 and -CH3 groups at positions 2 and 3 | 72093-13-1[5] |
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of C7H8ClN isomers are crucial for their identification, purification, and application. Below are summarized data for two representative isomers.
Physicochemical Properties
| IUPAC Name | Molecular Weight ( g/mol ) | Form | Density (g/cm³) | pKa | Solubility |
| 4-Chloro-2,6-dimethylpyridine | 141.6[7] | Clear, colorless liquid[1] | 1.113 (Predicted)[7] | 5.22 (Predicted)[1][7] | Soluble in organic solvents, insoluble in water.[1] |
| 2-(2-Chloroethyl)pyridine | 141.60[2] | Liquid | Not Available | Not Available | Not Available |
| 2-(2-Chloroethyl)pyridine hydrochloride | 178.06[9][10] | Solid | Not Available | Not Available | Enhanced solubility and stability in aqueous environments.[11] |
Spectroscopic Data for 4-Chloro-2,6-dimethylpyridine
| Technique | Key Signals / Peaks |
| ¹H-NMR (400 MHz, CDCl₃) | δ 2.51 (s, 6H, -CH₃), 6.99 (s, 2H, Ar-H)[7] |
Experimental Protocols
Detailed methodologies for the synthesis of these compounds are critical for their practical application in research and development.
Protocol 1: Synthesis of 4-Chloro-2,6-dimethylpyridine
This protocol describes the chlorination of a pyridine derivative using phosphoryl chloride.
Reaction: 2,6-dimethyl-4-hydroxypyridine → 4-Chloro-2,6-dimethylpyridine
Procedure: [7]
-
Dissolve 2,6-dimethyl-4-hydroxypyridine (1 g) in phosphoryl chloride (5 mL).
-
Stir the reaction mixture at 100 °C for 6 hours.
-
After completion, quench the reaction by the slow addition of water.
-
Neutralize the pH with 5N aqueous sodium hydroxide.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry with anhydrous magnesium sulfate.
-
Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to obtain the product.
Protocol 2: Synthesis of 2-(2-Aminoethyl)pyridine (A Precursor for Chloroethylation)
Reaction: 2-Vinylpyridine + NH₃ --(Catalyst)--> 2-(2-Aminoethyl)pyridine
Procedure: [12]
-
The addition reaction is performed between 2-vinylpyridine and ammonia in the presence of a suitable catalyst.
-
The lone pair of electrons on the nitrogen atom of the ammonia molecule attacks the double bond of the vinyl group.
-
This forms an intermediate which then undergoes rearrangement to yield 2-(2-aminoethyl)pyridine.
-
Control of reaction conditions and catalyst selection is crucial to prevent side reactions.
Logical and Experimental Workflows
Visualizing the processes involved in synthesis and characterization aids in understanding the complex relationships between reactants, intermediates, and final products.
Isomer Differentiation Logic
The differentiation between various C7H8ClN isomers relies on a combination of synthetic pathway knowledge and spectroscopic analysis.
Caption: Logical workflow for the identification of a specific C7H8ClN isomer.
Synthetic Pathway for 4-Chloro-2,6-dimethylpyridine
The synthesis of 4-chloro-2,6-dimethylpyridine often starts from 2,6-dimethyl-4-pyrone, proceeding through several key transformations.
Caption: Synthesis of 4-Chloro-2,6-dimethylpyridine.[7][13]
Applications and Biological Significance
Pyridine derivatives are foundational in medicinal chemistry and materials science.
-
Pharmaceuticals and Agrochemicals: Compounds like 4-chloro-2,6-dimethylpyridine serve as crucial intermediates in the synthesis of pesticides and pharmaceutical agents.[1] Their specific structure allows for further functionalization to create more complex, biologically active molecules.
-
Building Blocks: The reactivity of the chloro- and alkyl- groups on the pyridine ring makes these compounds versatile building blocks for creating a wide array of other chemicals.[1] For instance, 2-(2-chloroethyl)pyridine hydrochloride is used to synthesize nicotinic receptor ligands and CNS agents.[11]
-
Ligand Synthesis: Isomers such as 2-(chloromethyl)pyridine (a related compound with formula C6H6ClN) are precursors to ligands used in coordination chemistry and catalysis.[14]
While specific signaling pathways for these simple C7H8ClN isomers are not extensively documented, their role as precursors to more complex drugs is well-established. The pyridine motif is present in numerous drugs that interact with a wide range of biological targets.
Hypothetical Drug-Receptor Interaction Pathway
The following diagram illustrates a generalized pathway of how a hypothetical drug derived from a C7H8ClN precursor might interact with a cellular signaling pathway, such as a receptor tyrosine kinase (RTK) pathway.
Caption: Generalized signaling pathway for a pyridine-based drug.
References
- 1. Page loading... [guidechem.com]
- 2. 2-(2-Chloroethyl)pyridine | C7H8ClN | CID 199468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(2-Chloroethyl)pyridine | C7H8ClN | CID 12481740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(2-Chloroethyl)pyridine | C7H8ClN | CID 199466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-chloro-2,3-dimethylpyridine(SALTDATA: FREE) | 72093-13-1 [amp.chemicalbook.com]
- 6. 3-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-2,6-dimethylpyridine | 3512-75-2 [m.chemicalbook.com]
- 8. 4-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. 2-(2-chloroethyl)pyridine hydrochloride 97% | CAS: 4226-37-3 | AChemBlock [achemblock.com]
- 11. 2-(2-Chloroethyl)pyridine hydrochloride [myskinrecipes.com]
- 12. 2-(2-Aminoethyl)pyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
Navigating the Synthesis of 2-Chloro-4,5-dimethylpyridine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-Chloro-4,5-dimethylpyridine, a key intermediate in various synthetic pathways. Adherence to these guidelines is crucial to ensure a safe laboratory environment and mitigate potential risks associated with the handling of this chemical compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification, based on available data.
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1] | |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin[1] | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1] | |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[1] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.[2] The following table outlines the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2] | Protects against splashes and dust, preventing serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Gloves must be inspected before use.[2] | Prevents skin contact and subsequent irritation.[2] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. Fire/flame resistant and impervious clothing is recommended.[2] | Minimizes the risk of skin contact and contamination of personal clothing.[2] |
| Respiratory Protection | Use a dust mask (e.g., N95) or a full-face respirator if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced.[2] | Protects the respiratory tract from irritation due to dust or vapors.[2] |
Handling and Storage Protocols
Safe Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[2] Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]
-
Personal Practices: Avoid all personal contact, including inhalation.[3][4] Wear the appropriate PPE as specified in the table above.[2] Do not eat, drink, or smoke when using this product.[4][5][6] Wash hands and any exposed skin thoroughly with soap and water after handling.[3][4][6]
-
Dispensing: Ground and secure containers when dispensing or pouring product.[6] Use non-sparking tools.[5] Take action to prevent static discharges.[5]
Storage Conditions
-
Container: Store in original, tightly closed containers.[3][4][5] Keep containers securely sealed when not in use.[3][4]
-
Environment: Store in a cool, dry, and well-ventilated place.[3][5][7] Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[5]
-
Incompatibilities: Store away from incompatible materials.[3][6] While specific incompatibilities for this compound are not detailed, related compounds should be segregated from alkalis, oxidizing agents, and acids.[8]
Emergency Procedures
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][9] If you feel unwell, call a POISON CENTER or doctor.[9]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] If skin irritation occurs, get medical advice/attention.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Immediately call a POISON CENTER or doctor.[3]
-
If Swallowed: Rinse mouth.[6][10] Call a POISON CENTER or doctor if you feel unwell.[6] Do NOT induce vomiting.[6]
Spill Management Protocol
In the event of a spill, a systematic approach is essential for safety. The following workflow outlines the necessary procedures.
Caption: Workflow for handling a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11] There is no restriction on the type of extinguisher which may be used for surrounding fires.[3][4]
-
Specific Hazards: May emit corrosive fumes in a fire.[3][4] Containers may burn.[3]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[10][11]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] Waste material must be disposed of in accordance with national and local regulations.[5] Leave chemicals in original containers and do not mix with other waste.[5]
This technical guide is intended to provide essential safety and handling information. It is not exhaustive and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier before use. Always prioritize a culture of safety in the laboratory.
References
- 1. This compound | C7H8ClN | CID 10942534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
The Advent of a Heterocyclic Kingpin: A Technical Guide to the Discovery and History of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold, a simple six-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the architecture of a vast array of molecules that shape our world, from vital nutrients to life-saving pharmaceuticals. The strategic placement of functional groups onto this fundamental ring system gives rise to the diverse and versatile class of substituted pyridines, compounds that have played a pivotal role in the advancement of chemistry, biology, and medicine. This in-depth guide explores the seminal discoveries, historical milestones, and foundational synthetic methodologies that have established substituted pyridines as indispensable tools for researchers and drug development professionals. We will delve into the core chemical principles, provide detailed experimental protocols for key historical syntheses, present quantitative data for comparative analysis, and visualize the intricate pathways and processes that underscore their significance.
The Dawn of Pyridine and its Progeny: Early Discoveries
The story of substituted pyridines begins with the isolation of their parent compound. In the 1840s, Scottish chemist Thomas Anderson, while heating animal bones, isolated a foul-smelling, colorless liquid he named "pyridine," derived from the Greek words pyr (fire) and idine (a suffix for aromatic bases).[1] The true nature of its structure, a benzene ring with one carbon atom replaced by nitrogen, was later elucidated independently by Wilhelm Körner and James Dewar in the 1860s.
The late 19th and early 20th centuries marked a turning point, as chemists began to develop methods not just to isolate pyridine from coal tar, but to construct it and its derivatives from simpler building blocks. These early synthetic endeavors unlocked the door to a universe of substituted pyridines, each with unique properties and potential applications.
Foundational Syntheses: Building the Pyridine Core
The ability to strategically place substituents on the pyridine ring is fundamental to its utility. Several classical named reactions form the bedrock of substituted pyridine synthesis, each offering a unique pathway to this privileged heterocycle.
The Hantzsch Pyridine Synthesis (1881)
Arthur Hantzsch's development of a multi-component reaction in 1881 was a landmark achievement, providing a versatile method for the synthesis of dihydropyridines, which can be subsequently oxidized to form the aromatic pyridine ring.[2] This one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate proved to be a robust method for creating symmetrically substituted pyridines.[2]
Experimental Protocol: A Representative Hantzsch Synthesis of a 1,4-Dihydropyridine [2]
-
Reactants:
-
Aldehyde (e.g., Benzaldehyde): 1.0 mmol
-
β-Ketoester (e.g., Ethyl acetoacetate): 2.0 mmol
-
Nitrogen Source (e.g., Ammonium acetate): 1.2 mmol
-
Solvent (e.g., Ethanol): 20 mL
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the β-ketoester, aldehyde, and ammonium acetate.
-
Add ethanol to the flask and attach a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate from the solution.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-dihydropyridine product.
-
To obtain the corresponding pyridine, the isolated dihydropyridine is oxidized using an appropriate oxidizing agent such as nitric acid or potassium ferrocyanide.[3]
-
A generalized experimental workflow for the Hantzsch pyridine synthesis.
The Chichibabin Pyridine Synthesis and Amination Reaction
In 1924, Aleksei Chichibabin developed a method for synthesizing pyridine and its alkylated derivatives from inexpensive aldehydes and ketones with ammonia at high temperatures over a catalyst.[4] This gas-phase reaction, typically carried out at 400–450 °C with catalysts like alumina or silica, remains a cornerstone of industrial pyridine production.[5]
Perhaps more famously, in 1914, Chichibabin reported a method for the direct amination of the pyridine ring by reacting it with sodium amide (NaNH₂).[6] This nucleophilic substitution reaction, where an amino group displaces a hydride ion, preferentially occurs at the 2-position (alpha-position) of the pyridine ring.
Experimental Protocol: Chichibabin Amination of Pyridine [6][7]
-
Reactants:
-
Pyridine
-
Sodium Amide (NaNH₂)
-
Inert Solvent (e.g., Toluene, Xylene)
-
-
Procedure:
-
In a flask equipped with a reflux condenser and a mechanical stirrer, suspend sodium amide in a dry, inert solvent like toluene.
-
Heat the suspension to reflux (approximately 110°C).
-
Slowly add pyridine to the refluxing mixture. The reaction is often indicated by the evolution of hydrogen gas and the formation of a reddish color from the intermediate σ-adduct.
-
Continue refluxing for several hours until the reaction is complete.
-
Carefully cool the reaction mixture and quench by the slow addition of water to decompose any unreacted sodium amide.
-
Perform an aqueous workup, typically involving acidification, to protonate the aminopyridine product and separate it from the reaction mixture.
-
Basify the aqueous layer to liberate the free 2-aminopyridine, which can then be extracted with an organic solvent.
-
Dry the organic extract, remove the solvent, and purify the product, often by distillation or recrystallization.
-
Mechanism of the Chichibabin amination reaction.
The Kröhnke Pyridine Synthesis (1961)
Developed by Fritz Kröhnke, this method is highly effective for preparing 2,4,6-trisubstituted pyridines.[8] The synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate. The reaction proceeds via a Michael addition followed by cyclization and aromatization.[9]
Experimental Protocol: A Representative Kröhnke Synthesis of 2,4,6-Triphenylpyridine [10]
-
Reactants:
-
N-Phenacylpyridinium bromide (an α-pyridinium methyl ketone salt)
-
Chalcone (an α,β-unsaturated ketone)
-
Ammonium Acetate (excess)
-
Solvent (e.g., Glacial Acetic Acid or Ethanol)
-
-
Procedure:
-
Dissolve N-phenacylpyridinium bromide and chalcone in glacial acetic acid or ethanol in a round-bottom flask.
-
Add a generous excess of ammonium acetate to the mixture.
-
Heat the mixture to reflux with stirring. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.
-
Key Classes of Substituted Pyridines and their Historical Significance
The development of these and other synthetic methods led to the exploration of various classes of substituted pyridines, many of which have had a profound impact on science and medicine.
Pyridinecarboxylic Acids: Niacin and Isoniazid
The simple addition of a carboxyl group to the pyridine ring gives rise to the pyridinecarboxylic acids, a class of compounds with significant biological activity.
-
Nicotinic Acid (Niacin, Vitamin B₃): First prepared in 1867 by the oxidation of nicotine, its nutritional importance was not recognized until the 1930s.[11] American biochemist Conrad Elvehjem identified it as the "pellagra-preventing factor" in 1937, establishing it as an essential vitamin.[9] Today, it is widely used to treat and prevent niacin deficiency and to manage high cholesterol.[12]
-
Isonicotinic Acid and Isoniazid: The 4-carboxy isomer, isonicotinic acid, is the precursor to one of the most important drugs in the history of medicine: isoniazid. First synthesized in 1912, its potent anti-tuberculosis activity was discovered in the early 1950s at both Roche and Squibb Laboratories.[13][14] Isoniazid remains a first-line treatment for tuberculosis to this day.
Table 1: Physical Properties of Pyridinecarboxylic Acid Isomers
| Property | Picolinic Acid (2-COOH) | Nicotinic Acid (3-COOH) | Isonicotinic Acid (4-COOH) |
| Molar Mass ( g/mol ) | 123.11 | 123.11 | 123.11 |
| Melting Point (°C) | 136-138 | 237 | 314-319 (decomposes) |
| pKa | 1.03, 5.39 | 2.07, 4.73 | 1.84, 4.90 |
| Solubility in Water | Soluble | 18 g/L | Sparingly soluble |
Data compiled from various sources.
Experimental Protocol: Synthesis of Nicotinic Acid by Oxidation of Nicotine [15]
-
Reactants:
-
Nicotine (95-98% purity)
-
Concentrated Nitric Acid (70%)
-
-
Procedure:
-
Caution: Nicotine is highly toxic. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a large flask, cautiously add nicotine to concentrated nitric acid. The reaction is exothermic and will produce nitrogen oxides; ensure adequate cooling and ventilation.
-
Heat the mixture on a steam bath. The oxidation process typically takes several hours.
-
After the initial vigorous reaction subsides, continue heating to evaporate most of the liquid, leaving a crystalline residue of nicotinic acid nitrate.
-
Dissolve the residue in hot water and allow it to cool, causing the nicotinic acid nitrate to crystallize.
-
Filter the crystals and redissolve them in water. Adjust the pH of the solution with a base (e.g., sodium hydroxide) to neutralize the nitric acid and precipitate the free nicotinic acid.
-
Cool the mixture to induce crystallization of nicotinic acid.
-
Filter the product, wash with cold water, and dry. The crude product can be purified by recrystallization from hot water. A yield of 63-74% of the theoretical amount can be achieved.[15]
-
Hydroxypyridines and Pyridoxine (Vitamin B₆)
The introduction of hydroxyl and hydroxymethyl groups onto the pyridine ring led to the discovery of another essential nutrient, Vitamin B₆.
-
Discovery and Synthesis of Pyridoxine: In 1934, Paul György identified a factor that cured a specific dermatitis in rats, which he named vitamin B₆.[16] The substance was isolated in 1938, and its structure, 2-methyl-3-hydroxy-4,5-bis(hydroxymethyl)pyridine, was elucidated.[1] György proposed the name "pyridoxine" to reflect its pyridine structure.[16] In 1939, Stanton A. Harris and Karl Folkers at Merck reported the first total synthesis of pyridoxine, a landmark achievement in vitamin chemistry.[1][17]
The biologically active form of vitamin B₆ is pyridoxal 5'-phosphate (PLP), a versatile coenzyme involved in over 140 enzymatic reactions, primarily related to amino acid metabolism.[11]
The Vitamin B6 salvage pathway for the synthesis of Pyridoxal 5'-phosphate (PLP).
Pyridyl Ketones
Pyridyl ketones, such as 2-acetylpyridine, are important synthetic intermediates. They serve as building blocks for more complex molecules, including pharmaceuticals and ligands for coordination chemistry. The acetyl group can be readily modified, for example, through condensation reactions to form chalcones or by deprotonation of the methyl group to create a nucleophile for further elaboration.[2][18]
Experimental Protocol: Synthesis of a 2-Acetylpyridine Derivative [19]
-
Reactants:
-
2-Acetylpyridine
-
Sodium Hydride (NaH)
-
18-crown-6-ether (catalyst)
-
Alkyl Halide (e.g., Iodomethane)
-
Dry Toluene (solvent)
-
-
Procedure:
-
In a dry 250 mL round-bottom flask under an inert atmosphere, dissolve 2-acetylpyridine in dry toluene.
-
Add sodium hydride (3 equivalents) and a catalytic amount of 18-crown-6-ether to the solution.
-
Stir the mixture for approximately 20 minutes.
-
Add the alkyl halide (2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 3 hours.
-
Wash the reaction mixture with ethyl acetate.
-
Evaporate the solvent and other volatile materials under reduced pressure.
-
Purify the final product by column chromatography to yield the substituted 2-acetylpyridine derivative as a viscous oil. A yield of 70% can be achieved for the methylated product.[19]
-
Substituted Pyridines in Drug Action: The Case of Isoniazid
The profound impact of substituted pyridines is exemplified by the mechanism of action of isoniazid. Isoniazid itself is a prodrug; it requires activation within the Mycobacterium tuberculosis bacterium to exert its therapeutic effect.[13]
-
Activation: The bacterial enzyme catalase-peroxidase (KatG) activates isoniazid.[14]
-
Radical Formation: This activation converts isoniazid into a series of reactive species, including an isonicotinic acyl radical.[3]
-
Adduct Formation: The acyl radical covalently binds to nicotinamide adenine dinucleotide (NAD⁺), forming an INH-NAD adduct.[14]
-
Enzyme Inhibition: This adduct is a potent inhibitor of an enzyme called InhA (enoyl-acyl carrier protein reductase), which is essential for the synthesis of mycolic acids.[13]
-
Cell Wall Disruption: Mycolic acids are unique, long-chain fatty acids that are critical components of the mycobacterial cell wall. By inhibiting their synthesis, isoniazid disrupts the integrity of the cell wall, leading to bacterial cell death.[13]
Mechanism of action of the anti-tuberculosis drug Isoniazid.
Conclusion
From its serendipitous discovery in the byproducts of heated bone to its current status as a privileged scaffold in medicinal chemistry, the journey of pyridine and its substituted derivatives is a testament to the power of organic synthesis. The foundational reactions developed by pioneers like Hantzsch, Chichibabin, and Kröhnke provided the essential tools to construct and functionalize this versatile heterocycle, paving the way for the discovery of essential vitamins like niacin and pyridoxine, and transformative medicines like isoniazid. For today's researchers and drug development professionals, a deep understanding of this rich history and the core synthetic methodologies is not merely an academic exercise; it is the foundation upon which new discoveries are built. The principles established over the last century continue to inform the design of novel therapeutics, advanced materials, and innovative chemical tools, ensuring that the legacy of the substituted pyridine ring will continue to expand for the foreseeable future.
References
- 1. Reactome | Vitamin B6 activation to pyridoxal phosphate [reactome.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2006066806A1 - Manufacture of vitamin b6 - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. Pyridoxal phosphate (P5P) [flipper.diff.org]
- 12. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 14. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 15. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 16. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. jetir.org [jetir.org]
- 19. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-4,5-dimethylpyridine from 3,5-Lutidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the multi-step synthesis of 2-Chloro-4,5-dimethylpyridine, a valuable pyridine intermediate in the development of pharmaceutical compounds. The synthesis commences with the readily available starting material, 3,5-Lutidine.
The synthetic pathway involves three key transformations:
-
N-Oxidation: 3,5-Lutidine is first oxidized to 3,5-dimethylpyridine N-oxide.
-
Nitration: The resulting N-oxide is then nitrated to introduce a nitro group at the 4-position, yielding 4-nitro-3,5-dimethylpyridine-N-oxide.
-
Chloro-deoxygenation: The final step involves a chloro-deoxygenation reaction to introduce a chlorine atom at the 2-position and remove the N-oxide functionality.
Strategic Importance in Drug Development
Pyridine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs.[1] The title compound, this compound, serves as a versatile building block, allowing for further molecular elaboration to generate diverse compound libraries for drug discovery programs. The chlorine atom at the 2-position is a key functional handle for introducing various nucleophiles, enabling the synthesis of a wide range of substituted pyridine derivatives for the development of novel therapeutic agents.
Experimental Protocols
Step 1: Synthesis of 3,5-dimethylpyridine N-oxide
This procedure details the N-oxidation of 3,5-Lutidine using hydrogen peroxide in glacial acetic acid.
Reaction Scheme: 3,5-Lutidine → 3,5-dimethylpyridine N-oxide
Materials and Equipment:
-
3,5-Lutidine (3,5-dimethylpyridine)
-
Glacial acetic acid
-
Hydrogen peroxide (35% solution)
-
Sodium carbonate (Na₂CO₃)
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
In a fume hood, combine 0.5 mol of glacial acetic acid and 0.051 mol of 3,5-dimethylpyridine in a round-bottom flask.
-
To this mixture, carefully add 8.5 mL of 35% hydrogen peroxide solution.
-
Heat the reaction mixture to 80°C (353 K) and maintain this temperature for 5 hours with constant stirring.[2][3]
-
After 5 hours, cool the reaction mixture to room temperature.
-
Remove the excess acetic acid by distillation under reduced pressure using a rotary evaporator.
-
Add 10 mL of water to the residue and concentrate the mixture again under reduced pressure.
-
Dilute the residue with water and adjust the pH to 10 by the portion-wise addition of sodium carbonate.
-
Extract the aqueous solution with chloroform (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the chloroform under reduced pressure to yield 3,5-dimethylpyridine N-oxide as a hygroscopic beige-white crystalline powder.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 70-98.56% | [2][4] |
| Purity (HPLC) | >99% | [4] |
Step 2: Synthesis of 4-nitro-3,5-dimethylpyridine-N-oxide
This protocol describes the nitration of 3,5-dimethylpyridine N-oxide at the 4-position using a nitrating mixture of potassium nitrate and concentrated sulfuric acid.
Reaction Scheme: 3,5-dimethylpyridine N-oxide → 4-nitro-3,5-dimethylpyridine-N-oxide
Materials and Equipment:
-
3,5-dimethylpyridine N-oxide
-
Concentrated sulfuric acid (H₂SO₄)
-
Potassium nitrate (KNO₃)
-
Ammonia solution
-
Round-bottom flask equipped with a magnetic stirrer and dropping funnel
-
Ice bath
-
Heating mantle
-
Buchner funnel and flask
-
In a round-bottom flask, dissolve 12.3 g of 3,5-dimethylpyridine N-oxide in 90 g of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Separately, prepare a solution of 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid.
-
Slowly add the potassium nitrate solution dropwise to the 3,5-dimethylpyridine N-oxide solution, maintaining the temperature between 0°C and 15°C.[5]
-
After the addition is complete, heat the reaction mixture to a temperature between 85°C and 90°C for 1 hour.[5]
-
Monitor the reaction progress by HPLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into crushed ice/water.
-
Neutralize the solution by adding ammonia solution until the pH reaches 8-8.5.
-
The product will precipitate as a light yellow solid. Collect the solid by filtration, wash with cold water, and dry.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 85.7-93.14% | [5][7] |
| Purity (HPLC) | 96.14-99% | [5][7] |
Step 3: Synthesis of this compound
This final step involves the conversion of 4-nitro-3,5-dimethylpyridine-N-oxide to this compound. A common method for the chlorination of pyridine N-oxides at the 2-position involves the use of phosphorus oxychloride (POCl₃).
Reaction Scheme: 4-nitro-3,5-dimethylpyridine-N-oxide → this compound
Materials and Equipment:
-
4-nitro-3,5-dimethylpyridine-N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure: (Based on general procedures for similar transformations)
-
Carefully add 4-nitro-3,5-dimethylpyridine-N-oxide to a round-bottom flask.
-
In a fume hood, slowly add an excess of phosphorus oxychloride (typically 3-5 equivalents) to the starting material.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction should be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide, until the pH is basic.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Quantitative Data: Quantitative data for this specific transformation is not readily available in the searched literature and would need to be determined empirically.
Workflow and Logic Diagram
The following diagram illustrates the synthetic workflow from 3,5-Lutidine to this compound.
Caption: Synthetic pathway for this compound.
References
- 1. Dichlorine–pyridine N -oxide halogen-bonded complexes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06270A [pubs.rsc.org]
- 2. Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 5. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 7. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction couples an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate.[3][4] The resulting biaryl and heteroaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[5][6]
This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling of 2-Chloro-4,5-dimethylpyridine with various arylboronic acids. The pyridine moiety is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse aryl substituents at the 2-position of the 4,5-dimethylpyridine core opens avenues for the synthesis of novel compounds with potential therapeutic applications. While 2-chloropyridines are known to be less reactive than their bromo or iodo counterparts, successful couplings can be achieved with the appropriate choice of catalyst, ligand, and reaction conditions.[7][8]
Principle of the Reaction
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][9] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[2] This is often the rate-determining step for less reactive aryl chlorides.[2]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the organoboron reagent to facilitate this step.[2][10]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]
Data Presentation: Typical Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of chloropyridines with arylboronic acids, which can serve as a starting point for the optimization of reactions with this compound.
| Parameter | Typical Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyst choice is crucial for activating the C-Cl bond.[7][11] |
| Ligand | PPh₃, PCy₃, P(t-Bu)₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands often improve yields with chloro-substrates.[11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The choice of base can significantly impact the reaction outcome.[10][12] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, THF, DMF | A mixture of an organic solvent and water is commonly used.[1][12] |
| Temperature | 80-120 °C | Higher temperatures are often required for less reactive chlorides.[8] |
| Equivalents of Boronic Acid | 1.1 - 1.5 | A slight excess of the boronic acid is typically used. |
| Catalyst Loading | 1 - 5 mol% |
Experimental Protocol: General Procedure for Suzuki Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Round-bottom flask or reaction vial
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times can range from 12 to 24 hours.[13]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[13]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-aryl-4,5-dimethylpyridine.[3]
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity. The ability to construct complex amine-containing molecules from readily available aryl halides has significantly advanced the synthesis of pharmaceuticals, agrochemicals, and functional materials.
These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 2-Chloro-4,5-dimethylpyridine. As an electron-rich chloropyridine, this substrate can present unique challenges compared to its bromo- or iodo- counterparts due to the stronger C-Cl bond, often requiring carefully optimized reaction conditions to achieve high yields and selectivity.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Cl bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for chloroarenes.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 4,5-dimethylpyridin-2-amine product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.
The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction and can significantly influence the reaction rate, yield, and substrate scope. For challenging substrates like this compound, bulky, electron-rich phosphine ligands are often essential to facilitate the oxidative addition and promote efficient reductive elimination.
Data Presentation
While specific experimental data for the Buchwald-Hartwig amination of this compound is not extensively available in the cited literature, the following tables summarize representative conditions and yields for the amination of structurally similar chloropyridine substrates. These data serve as a valuable guide for reaction optimization.
Table 1: Representative Conditions for Amination with Primary Alkylamines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | 85-95 |
| Cyclohexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3.5) | LHMDS (1.4) | Dioxane | 110 | 16-24 | 80-90 |
| Benzylamine | G3-XPhos (2) | - | K₃PO₄ (2.0) | t-BuOH | 90 | 12 | 88-96 |
Table 2: Representative Conditions for Amination with Secondary Alkylamines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | 90-98 |
| Diethylamine | Pd₂(dba)₃ (1.5) | DavePhos (3.5) | K₂CO₃ (2.0) | Dioxane | 110 | 18-24 | 75-85 |
| N-Methylaniline | G4-XPhos (1) | - | Cs₂CO₃ (1.5) | Toluene | 100 | 10-16 | 92-99 |
Table 3: Representative Conditions for Amination with Anilines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | 85-95 |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |
| 3,5-Dimethylaniline | G3-XPhos (2) | - | K₃PO₄ (2.0) | Dioxane | 100 | 12-20 | 88-97 |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific amine coupling partners.
Protocol 1: General Procedure for Coupling with Primary and Secondary Amines
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Bulky Biarylphosphine Ligand (e.g., XPhos, RuPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene or Dioxane (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and sodium tert-butoxide to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound and the amine to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-substituted-4,5-dimethylpyridin-2-amine.
Protocol 2: Microwave-Assisted Amination
For rapid optimization and synthesis, microwave irradiation can be employed.
Materials:
-
This compound (0.5 mmol, 1.0 equiv.)
-
Amine (0.6 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 2 mol%)
-
Xantphos (0.02 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv.)
-
Anhydrous Dioxane (2 mL)
-
Microwave reaction vial with a stir bar
Procedure:
-
Vial Preparation: To a microwave reaction vial, add this compound, the amine, Pd(OAc)₂, Xantphos, and K₂CO₃.
-
Solvent Addition: Add anhydrous dioxane to the vial.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application of 2-Chloro-4,5-dimethylpyridine and its Isomers in Agrochemical Synthesis
Introduction
2-Chloro-4,5-dimethylpyridine is a substituted pyridine derivative with potential applications in the synthesis of novel agrochemicals. While extensive documentation on its direct use in the synthesis of major commercial agrochemicals is limited, the broader class of chloromethylated and dimethylated pyridines are crucial intermediates in the production of a wide range of pesticides, including insecticides and herbicides. This document provides an overview of the application of structurally related and industrially significant pyridine derivatives in agrochemical synthesis, along with detailed protocols and data for researchers, scientists, and drug development professionals. The synthesis of the widely used neonicotinoid insecticide, Imidacloprid, from a key pyridine intermediate is presented as a case study to illustrate the synthetic strategies employed for this class of compounds.
Case Study: Synthesis of Imidacloprid from a 2-Chloropyridine Intermediate
A prominent example of the application of chloropyridine intermediates in agrochemical synthesis is the production of Imidacloprid, a systemic insecticide that acts on the central nervous system of insects.[1] The synthesis involves the reaction of 2-chloro-5-chloromethylpyridine with N-nitro-imidazolidin-2-imine.[1]
Synthetic Pathway for Imidacloprid
Caption: Synthetic route to Imidacloprid.
Experimental Protocol: Synthesis of Imidacloprid
This protocol describes the reaction of 2-chloro-5-chloromethylpyridine with N-nitro-imidazolidin-2-imine to produce Imidacloprid.[1]
Materials:
-
2-chloro-5-chloromethylpyridine
-
N-nitro-imidazolidin-2-imine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add N-nitro-imidazolidin-2-imine (1.0 equivalent) and potassium carbonate (1.5 equivalents).
-
Add acetonitrile to the flask to create a slurry.
-
Begin stirring the mixture at room temperature.
-
In a separate vessel, dissolve 2-chloro-5-chloromethylpyridine (1.05 equivalents) in acetonitrile.
-
Slowly add the 2-chloro-5-chloromethylpyridine solution to the reaction mixture.
-
Attach a condenser to the flask and heat the mixture to reflux (approximately 82°C).
-
Maintain the reaction at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove solid by-products (potassium chloride and excess potassium carbonate).
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude Imidacloprid can be purified by recrystallization or column chromatography.
Synthesis of the Key Intermediate: 2-Chloro-5-chloromethylpyridine
The crucial intermediate, 2-chloro-5-chloromethylpyridine, can be synthesized from 2-chloro-5-methylpyridine through a chlorination reaction.[2]
Synthetic Pathway for 2-Chloro-5-chloromethylpyridine
Caption: Synthesis of 2-Chloro-5-chloromethylpyridine.
Experimental Protocol: Chlorination of 2-Chloro-5-methylpyridine
A greener synthetic route avoids the use of chlorine gas by employing trichloroisocyanuric acid as the chlorinating agent.[2]
Materials:
-
2-chloro-5-methylpyridine
-
Trichloroisocyanuric acid
-
Chemical initiator (e.g., dibenzoyl peroxide) or a light source
-
Reaction vessel with a heating source and temperature control
-
Filtration apparatus
Procedure:
-
Charge the reaction vessel with 2-chloro-5-methylpyridine.
-
Add trichloroisocyanuric acid and a chemical initiator to the vessel.
-
Heat the reaction mixture to a temperature between 80-200°C. Alternatively, initiate the reaction using a light source.
-
Maintain the reaction at the specified temperature under normal or slightly negative pressure.
-
Monitor the reaction for completion.
-
After the reaction is complete, cool the mixture.
-
Filter the mixture to obtain the crude 2-chloro-5-chloromethylpyridine.
-
Further purification can be achieved through distillation or recrystallization.
Application in Herbicide Synthesis
While this compound's direct role is not extensively documented, its isomer, 2-chloro-5-methylpyridine, is a precursor for the synthesis of certain herbicides.[3] For example, it can be further chlorinated and fluorinated to produce intermediates for herbicides like fluazifop-butyl, which is used to control grass weeds in broad-leaved crops.[3][4]
Fungicidal and Insecticidal Activity of Pyridine Derivatives
The pyridine scaffold is a common feature in a variety of agrochemicals with diverse biological activities. The following tables summarize the efficacy of some pyridine-containing fungicides and insecticides.
Table 1: In vitro Fungicidal Activity of Chiral Nicotinamide Analogs against various pathogens.[5]
| Compound | Rhizoctonia solani (EC₅₀ mg/L) | Botrytis cinerea (EC₅₀ mg/L) | Sclerotinia sclerotiorum (EC₅₀ mg/L) |
| Chiral Nicotinamide 4ag | 0.58 | 0.42 | 2.10 |
| Boscalid (Control) | Not specified in abstract | Not specified in abstract | Not specified in abstract |
Table 2: Insecticidal Activity of Nitromethylene Analogues of Imidacloprid against Musca domestica (housefly).[6]
| Compound | Receptor Affinity (Ki, nM) |
| 4S,5R-diMe analogue | 0.39 |
| Other diMe-CH-IMIs | Lower affinity than 4S,5R-diMe analogue |
Mode of Action: Neonicotinoid Insecticides
Neonicotinoid insecticides, such as Imidacloprid, act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[5] This binding leads to an overstimulation of the nerve cells, resulting in paralysis and death of the insect.
Caption: Mode of action of neonicotinoid insecticides.
While direct applications of this compound in large-scale agrochemical synthesis are not widely reported, its structural isomers are of significant industrial importance. The synthetic protocols and biological activity data for related compounds provided in these notes offer a valuable resource for researchers and scientists in the field of agrochemical development. The exploration of novel pyridine derivatives, including various dimethylated isomers, continues to be a promising avenue for the discovery of new and effective crop protection agents.
References
- 1. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 2. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine as a Key Intermediate in Omeprazole Synthesis
Introduction
Omeprazole is a highly effective proton pump inhibitor used extensively in the treatment of acid-related gastrointestinal disorders such as duodenal ulcers and gastroesophageal reflux disease (GERD).[1][2] Its chemical synthesis is a well-established, multi-step process that has been optimized for industrial-scale production. A critical step in this synthesis involves the coupling of a substituted pyridine moiety with a benzimidazole core. The intermediate, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is a crucial precursor for forming the pyridine portion of the omeprazole molecule.[2]
These application notes provide detailed protocols for the synthesis of omeprazole, focusing on the nucleophilic substitution reaction involving 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride and the subsequent oxidation to the final active pharmaceutical ingredient (API).
Overall Synthesis Pathway
The synthesis of omeprazole from its primary intermediates is typically achieved in a two-step process.[1] The first step is a nucleophilic substitution reaction where 2-mercapto-5-methoxybenzimidazole couples with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride to form a thioether intermediate, sometimes referred to as pyrmetazole.[1] The second step involves the selective oxidation of this sulfide intermediate to the corresponding sulfoxide, which is omeprazole.[1] Careful control of the oxidation step is necessary to prevent further oxidation to the sulfone byproduct.[3]
Data Presentation
The following tables summarize the quantitative data and key parameters for the two primary steps in the synthesis of omeprazole.
Table 1: Synthesis of Sulfide Intermediate
| Parameter | Value | Reference |
| Reactants | ||
| 2-Mercapto-5-methoxybenzimidazole | 17.8 g (0.10 mol) | [1][4] |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 20 g (0.09 mol) | [1][4] |
| Sodium Hydroxide | 5 g (0.13 mol) | [1][4] |
| Solvents | ||
| Ethanol | 50 mL | [1][4] |
| Water | 100 mL | [1][4] |
| Reaction Conditions | ||
| Temperature | 30°C | [1][4] |
| Reaction Time | 4 hours | [1][4] |
| Result | ||
| Product | 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole | [1][4] |
| Yield | 96% | [4] |
Table 2: Oxidation of Sulfide Intermediate to Omeprazole
| Parameter | Value | Reference |
| Reactants | ||
| Sulfide Intermediate | 1 molar equivalent | [1] |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ~1 molar equivalent | [1][3] |
| Solvent | ||
| Dichloromethane | Sufficient volume for dissolution | [1] |
| Reaction Conditions | ||
| Temperature | -10°C to 0°C | [1] |
| Result | ||
| Product | Omeprazole | [1] |
| Purity | High (requires control to avoid sulfone byproduct) | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of omeprazole.
Protocol 1: Synthesis of the Sulfide Intermediate
This procedure details the coupling reaction between the benzimidazole and pyridine moieties.[1][4]
Materials:
-
2-Mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol)
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol)
-
Sodium hydroxide (NaOH) (5 g, 0.13 mol)
-
Ethanol
-
Water
-
Reaction vessel with heating, cooling, and stirring capabilities
Procedure:
-
In a suitable reaction vessel, dissolve sodium hydroxide (5 g) in ethanol (50 mL) while heating to 70-90°C.[1][4]
-
To this solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g) and reflux the mixture until the solid is completely dissolved.[1][4]
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g) in water (100 mL).[1]
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.[1]
-
Allow the reaction temperature to naturally rise to 30°C and maintain this temperature for 4 hours with stirring.[1][4]
-
After the incubation period, cool the mixture to 10°C and add 500 mL of water.[1][4]
-
Stir the resulting mixture for 12 hours to allow for complete precipitation.[1][4]
-
Collect the precipitated white solid by suction filtration.[4]
-
Dry the solid to obtain 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole.[4]
Protocol 2: Oxidation of the Sulfide Intermediate to Omeprazole
This protocol describes the controlled oxidation of the sulfide intermediate to the final omeprazole product.[1]
Materials:
-
5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (sulfide intermediate)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
-
Reaction vessel with cooling and stirring capabilities
Procedure:
-
Dissolve the sulfide intermediate in dichloromethane in a reaction vessel.
-
Cool the solution to a temperature between -10°C and 0°C.
-
Slowly add a solution of m-CPBA (approximately one molar equivalent) in dichloromethane to the reaction mixture while maintaining the low temperature.
-
Monitor the reaction progress using an appropriate analytical method (e.g., TLC or HPLC) to ensure complete consumption of the starting material and to minimize over-oxidation.[5]
-
Upon completion, the reaction is typically quenched and worked up to isolate the crude omeprazole.
-
The crude product may be purified by recrystallization to achieve the desired purity.
Logical Relationships in Synthesis
The synthesis of omeprazole is governed by fundamental principles of organic chemistry. The initial coupling is a classic nucleophilic substitution, where the thiolate anion, generated from the mercaptan by a base, acts as the nucleophile.[1] It attacks the electrophilic carbon of the chloromethyl group on the pyridine ring.[1] The subsequent oxidation is a critical and sensitive step. It must be selective to form the sulfoxide (omeprazole) without proceeding to the sulfone, an undesired byproduct that can arise from over-oxidation.[1][3]
Analytical Monitoring
To ensure the quality and yield of the synthesis, in-process monitoring is crucial. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of omeprazole and quantifying any related impurities.[6] In-line analytical techniques, such as Raman spectroscopy, have also been developed for real-time monitoring of the reaction, allowing for precise control over the process and accurate determination of reaction endpoints.[5]
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-4,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-chloro-4,5-dimethylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex substituted pyridine derivatives. The Suzuki-Miyaura, Heck, and Sonogashira couplings are primary methodologies for the formation of carbon-carbon bonds at the 2-position of the pyridine ring.
The presence of two electron-donating methyl groups on the pyridine ring increases its electron density, which can make the oxidative addition of the C-Cl bond to the palladium(0) center more challenging compared to unsubstituted or electron-deficient chloropyridines. Therefore, the selection of an appropriate catalyst system, particularly the ligand, is crucial for achieving high yields.
I. Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4,5-dimethylpyridines
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. For the coupling of this compound with various arylboronic acids, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is recommended to facilitate the oxidative addition step and promote efficient catalysis.[1]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines
| Entry | Coupling Partner (ArB(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75-85 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 78 |
| 4 | Pyridine-3-boronic acid | PEPPSI-IPr (2) | - | K₂CO₃ | Dioxane/H₂O | 100 | 2-8 | High (typical) |
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed water (1 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
System for inert atmosphere operations (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[2]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Suzuki-Miyaura Coupling.
II. Heck Reaction: Synthesis of 2-Alkenyl-4,5-dimethylpyridines
The Heck reaction facilitates the coupling of this compound with alkenes to form substituted alkenes.[3] Due to the relatively unreactive nature of chloropyridines, more forcing conditions or highly active catalyst systems are often necessary.
Table 2: Generalized Conditions for Heck Reaction of 2-Chloropyridines
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100-120 | 12-24 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120-140 | 12-24 |
| 3 | Styrene | Herrmann's Catalyst (1) | - | NaOAc | DMAc | 130 | 16 |
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, add palladium(II) acetate and tri(o-tolyl)phosphine.
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with inert gas (3x).
-
Reagent Addition: Add this compound, the alkene, triethylamine, and anhydrous DMF via syringe.
-
Reaction: Heat the sealed tube in a preheated oil bath at 120 °C for 24 hours.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Caption: Workflow for the Heck Reaction.
III. Sonogashira Coupling: Synthesis of 2-Alkynyl-4,5-dimethylpyridines
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between this compound and a terminal alkyne.[4] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. Copper-free conditions have also been developed.
Table 3: Generalized Conditions for Sonogashira Coupling of 2-Chloropyridines
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | THF | 60-80 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (1.5) | i-Pr₂NH | DMF | 80 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / SPhos (4) | - | Cs₂CO₃ | Dioxane | 100 |
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: To a Schlenk tube, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 60 °C for 12 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture, filter through a pad of celite, and wash the celite with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
References
Application Note and Protocol for the Purification of 2-Chloro-4,5-dimethylpyridine by Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-4,5-dimethylpyridine is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Following its synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. This document provides a detailed protocol for the purification of this compound using flash column chromatography, a widely accepted and effective method for such compounds. Additionally, guidance for purification by High-Performance Liquid Chromatography (HPLC) is provided for achieving higher purity.
Key Experimental Protocols
1. Flash Column Chromatography
Flash column chromatography is a common and efficient method for the purification of moderately polar compounds like this compound. The following protocol outlines a general procedure that can be adapted based on the specific impurity profile of the crude material.
a. Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or Pentane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane, HPLC grade
-
Triethylamine, ACS grade
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
-
Rotary evaporator
b. Protocol
-
Solvent System Selection: The first step is to determine an appropriate solvent system using Thin Layer Chromatography (TLC).
-
Prepare several small test solutions of the crude material in a volatile solvent like dichloromethane.
-
Spot the solutions onto TLC plates and develop them in chambers containing different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
-
A good starting point for "normal" polarity compounds is a 10-50% mixture of ethyl acetate in hexanes.[1]
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound.[2]
-
Due to the basic nature of the pyridine ring, it is often beneficial to add a small amount (0.1-1%) of triethylamine to the solvent mixture to reduce tailing on the acidic silica gel.[2][3]
-
-
Column Packing:
-
Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Pour the slurry into the column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed.[4]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[4]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane.[2][4] Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: For compounds that are not very soluble in the eluent, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[3] Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using compressed air or nitrogen to force the solvent through the column at a steady rate.
-
Collect the eluting solvent in fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
2. High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative reverse-phase HPLC can be employed.
a. Materials and Reagents
-
Partially purified this compound
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid or Phosphoric acid, HPLC grade
-
C18 HPLC column
b. Protocol
-
Method Development: An analytical HPLC method should first be developed to determine the optimal separation conditions.
-
A common mobile phase for reverse-phase chromatography of similar compounds is a mixture of acetonitrile and water.[5][6]
-
A gradient elution, starting with a higher percentage of water and increasing the percentage of acetonitrile, is often effective.
-
For Mass-Spec (MS) compatible applications, formic acid can be used as a modifier. Otherwise, phosphoric acid may be employed.[5]
-
-
Preparative HPLC:
-
Scale up the analytical method to a preparative scale C18 column.
-
Dissolve the this compound sample in the mobile phase.
-
Inject the sample onto the column and begin the elution.
-
Collect fractions corresponding to the peak of the desired product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvents under reduced pressure. If a non-volatile buffer like phosphoric acid was used, a subsequent work-up step may be necessary to remove it.
-
Data Presentation
The following table summarizes typical chromatographic conditions for the purification of substituted chloropyridines, which can be used as a starting point for the purification of this compound.
| Parameter | Flash Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel | C18 |
| Mobile Phase | Hexanes/Ethyl Acetate with 0.1-1% Triethylamine | Acetonitrile/Water with Formic or Phosphoric Acid |
| Elution Mode | Isocratic or Gradient | Gradient |
| Detection | TLC with UV visualization | UV Detector (e.g., 240 nm)[6][7] |
Mandatory Visualization
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 7. [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chlorination of 4,5-Dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the electrophilic chlorination of the 4,5-dimethylpyridine ring. Due to the electron-donating nature of the two methyl groups, the pyridine ring is activated towards electrophilic substitution. Chlorination is expected to occur primarily at the positions ortho and para to the methyl groups, which are the 2-, 6-, and 3-positions. The following protocols outline methods using N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂), common reagents for such transformations.
Expected Regioselectivity
The methyl groups at the 4- and 5-positions of the pyridine ring are electron-donating and will direct incoming electrophiles to the ortho and para positions. Therefore, the primary products expected from the chlorination of 4,5-dimethylpyridine are 2-chloro-4,5-dimethylpyridine and 3-chloro-4,5-dimethylpyridine. The formation of 2,6-dichloro-4,5-dimethylpyridine may also occur, particularly with an excess of the chlorinating agent.
Experimental Protocols
Two primary methods for the ring chlorination of 4,5-dimethylpyridine are presented below.
Method A: Chlorination using N-Chlorosuccinimide (NCS)
This method employs N-Chlorosuccinimide as a mild and easy-to-handle chlorinating agent. An acid catalyst can be used to enhance the electrophilicity of the chlorine atom.[1]
Materials:
-
4,5-Dimethylpyridine
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4,5-dimethylpyridine (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Add N-Chlorosuccinimide (1.1 eq) to the solution in one portion.
-
Catalyst Addition (Optional): For enhanced reactivity, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution at 0 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the chlorinated isomers.
Method B: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a more reactive chlorinating agent and can be effective for the chlorination of less activated aromatic rings. The reaction is typically performed in an inert solvent.[2][3]
Materials:
-
4,5-Dimethylpyridine
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4,5-dimethylpyridine (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sulfuryl chloride (1.05 eq) dropwise from the dropping funnel to the cooled solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic extracts and wash with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the chlorinated products.
Data Presentation
The following table summarizes the expected products and estimated yields for the chlorination of 4,5-dimethylpyridine. The yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.
| Product | Method | Chlorinating Agent | Expected Yield (estimated) | 1H NMR (CDCl3, δ ppm) (Predicted) |
| This compound | A | NCS | 40-60% | 8.2 (s, 1H), 7.1 (s, 1H), 2.3 (s, 3H), 2.2 (s, 3H) |
| 3-Chloro-4,5-dimethylpyridine | A | NCS | 20-30% | 8.1 (s, 1H), 8.0 (s, 1H), 2.3 (s, 3H), 2.2 (s, 3H) |
| This compound | B | SO₂Cl₂ | 50-70% | 8.2 (s, 1H), 7.1 (s, 1H), 2.3 (s, 3H), 2.2 (s, 3H) |
| 3-Chloro-4,5-dimethylpyridine | B | SO₂Cl₂ | 25-40% | 8.1 (s, 1H), 8.0 (s, 1H), 2.3 (s, 3H), 2.2 (s, 3H) |
Visualizations
Chemical Reaction
Caption: Electrophilic chlorination of 4,5-dimethylpyridine.
Experimental Workflow
Caption: General workflow for the chlorination of 4,5-dimethylpyridine.
References
Troubleshooting & Optimization
Optimizing reaction yield for 2-Chloro-4,5-dimethylpyridine synthesis
Technical Support Center: Synthesis of 2-Chloro-4,5-dimethylpyridine
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective method is the chlorination of 2-Hydroxy-4,5-dimethylpyridine (or its tautomer, 4,5-dimethylpyridin-2(1H)-one) using a chlorinating agent such as phosphorus oxychloride (POCl₃). This approach is widely used for the synthesis of various chloropyridines.
Q2: What are the critical parameters to control for maximizing the yield?
To maximize the yield, it is crucial to control the following parameters:
-
Molar Ratio of Chlorinating Agent: An excess of the chlorinating agent is often necessary to drive the reaction to completion.
-
Reaction Temperature: The temperature needs to be carefully controlled, as side reactions can occur at higher temperatures, while the reaction may be too slow at lower temperatures.
-
Reaction Time: Monitoring the reaction progress using techniques like TLC or GC is essential to determine the optimal reaction time.
-
Purity of Starting Materials: The purity of the 2-Hydroxy-4,5-dimethylpyridine is critical, as impurities can lead to the formation of byproducts.
Q3: How can I purify the final product, this compound?
Purification can typically be achieved through a combination of techniques:
-
Acid-Base Extraction: This is an effective method for removing non-basic impurities. The basic pyridine product will move into the aqueous acidic layer and can be recovered by basification.
-
Flash Column Chromatography: This technique is excellent for separating the desired product from structurally similar impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield a highly pure product.
Q4: My purified this compound is darkening over time. What is the cause and how can I prevent it?
Some chlorinated pyridines can be unstable and may darken upon exposure to air, light, or residual acid. To prevent degradation, store the purified compound under an inert atmosphere (nitrogen or argon), in a dark container, and at a low temperature. Ensure that all acidic residues from the workup have been thoroughly removed.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Question: I am getting a very low yield, or no product at all, in my chlorination reaction of 2-Hydroxy-4,5-dimethylpyridine with phosphorus oxychloride. What could be the problem?
| Possible Cause | Suggested Solution |
| Insufficient Chlorinating Agent | Increase the molar ratio of phosphorus oxychloride to the hydroxypyridine. Ratios of 1:5 to 1:15 have been reported for similar syntheses to ensure the reaction goes to completion. |
| Suboptimal Reaction Temperature | The reaction may require heating. For analogous reactions, temperatures around 110-145°C have been used. Monitor the reaction at different temperatures to find the optimum. |
| Incomplete Reaction | Extend the reaction time and monitor the progress by TLC or GC until the starting material is consumed. |
| Poor Quality of Starting Material | Ensure the 2-Hydroxy-4,5-dimethylpyridine is pure and dry. Water can react with and quench the phosphorus oxychloride. |
| Ineffective Quenching and Workup | The quenching of excess POCl₃ must be performed carefully by slowly adding the reaction mixture to ice water with vigorous stirring to prevent product degradation. |
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction mixture shows multiple spots on the TLC plate, and the final product is difficult to purify. How can I improve the selectivity of the reaction?
| Possible Cause | Suggested Solution |
| Over-chlorination | Over-chlorination can lead to the formation of dichlorinated or trichlorinated byproducts. Use a smaller excess of the chlorinating agent and monitor the reaction closely to stop it once the desired product is formed. |
| Isomer Formation | Depending on the starting material and reaction conditions, the formation of isomeric products is possible. While less likely in this specific reaction, careful characterization of the product is necessary. |
| Thermal Decomposition | High reaction temperatures can lead to the decomposition of the starting material or the product. Consider running the reaction at a lower temperature for a longer duration. |
| Reaction with Solvent | If a solvent is used, ensure it is inert to the reaction conditions. Aromatic hydrocarbons like toluene or xylene, or halogenated aromatic hydrocarbons, are often suitable. |
Experimental Protocols
Protocol 1: Chlorination of 2-Hydroxy-4,5-dimethylpyridine using Phosphorus Oxychloride
This protocol is a generalized procedure based on common methods for the chlorination of hydroxypyridines.
1. Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add 2-Hydroxy-4,5-dimethylpyridine (1.0 eq).
-
Under a nitrogen atmosphere, add phosphorus oxychloride (5.0 eq) dropwise at room temperature.
2. Reaction:
-
Heat the reaction mixture to 110-120°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC.
3. Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution to a pH of 7-8 with a saturated sodium bicarbonate solution or dilute sodium hydroxide.
4. Extraction and Purification:
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize reaction conditions for the synthesis of related chloropyridine compounds, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Chlorination of Hydroxypyridine Analogs
| Starting Material | Chlorinating Agent | Temperature | Time | Yield | Reference |
| 2-hydroxy-5-nitro-4-methylpyridine | POCl₃/PCl₅ | 110°C | 3 hours | - | |
| 5-methyl-2(1H)-pyridone | POCl₃ | 100°C | 30 min | 81.3% |
Table 2: Synthesis of Chlorinated Pyridines from Pyridine N-Oxides
| Starting Material | Chlorinating Agent | Base/Additive | Temperature | Time | Yield | Reference |
| 3-methylpyridine N-oxide | POCl₃ | N,N-diisopropylethylamine | 0-5°C to RT | Overnight | - | |
| 3-methylpyridine N-oxide | POCl₃ | 2,2,6,6-tetramethylpiperidine | 0-5°C to RT | Overnight | - |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Common side reactions in the synthesis of 2-Chloro-4,5-dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4,5-dimethylpyridine.
Troubleshooting Guide
Encountering unexpected results is a common part of chemical synthesis. This guide is designed to help you troubleshoot and resolve issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | Incomplete reaction: Insufficient reaction time, temperature, or reagent stoichiometry. | - Monitor the reaction progress using TLC or GC-MS to ensure completion.- Optimize reaction temperature and time based on literature for similar substrates.- Ensure accurate measurement and stoichiometry of all reagents. |
| Degradation of starting material or product: Reaction conditions are too harsh (e.g., excessively high temperature). | - Perform the reaction at the lowest effective temperature.- Consider a milder chlorinating agent if degradation is suspected. | |
| Poor quality of reagents: Impure starting materials or deactivated chlorinating agent. | - Use freshly purified starting materials and high-purity reagents.- Verify the activity of the chlorinating agent. | |
| Presence of Multiple Isomeric Byproducts | Lack of regioselectivity in the chlorination step: The chlorinating agent may react at other positions on the pyridine ring. | - The choice of synthetic route is critical for regioselectivity. For chlorination of 4,5-dimethylpyridine-N-oxide, the 2-position is generally favored.- Control the reaction temperature; lower temperatures often favor a single isomer. |
| Over-chlorination: Reaction of the product with the chlorinating agent to form di- or tri-chlorinated pyridines. | - Use a stoichiometric amount of the chlorinating agent.- Add the chlorinating agent slowly to the reaction mixture to avoid localized high concentrations.- Monitor the reaction closely and stop it once the starting material is consumed. | |
| Formation of 4,5-dimethyl-2-pyridone as a Major Byproduct | Hydrolysis of the diazonium salt intermediate (Sandmeyer route): The diazonium salt is unstable and can react with water.[1][2] | - Maintain a low temperature (0-5 °C) during the diazotization and subsequent reaction.[2]- Use a non-aqueous solvent if feasible. |
| Incomplete chlorination of 4,5-dimethyl-2-pyridone (from 2-pyridone route): Insufficient chlorinating agent or reaction time. | - Increase the equivalents of the chlorinating agent (e.g., POCl₃ or phosgene).[3]- Extend the reaction time and/or increase the temperature as needed. | |
| Difficulty in Product Purification | Similar physical properties of product and byproducts: Boiling points or polarities of isomers or impurities may be close to the product. | - Employ fractional distillation under reduced pressure for liquids with different boiling points.- Utilize column chromatography with an appropriate solvent system for separation based on polarity.[4]- Consider crystallization to obtain a high-purity solid product. |
Frequently Asked Questions (FAQs)
Below are answers to common questions regarding the synthesis of this compound, categorized by the synthetic approach.
Route 1: From 4,5-Dimethylpyridine-N-oxide
Q1: What are the common side reactions when preparing this compound from 4,5-dimethylpyridine-N-oxide?
A1: The primary side reactions involve the formation of isomeric monochlorinated pyridines, such as 3-chloro-4,5-dimethylpyridine, and dichlorinated products. The reaction of pyridine-N-oxides with chlorinating agents like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can sometimes lead to a mixture of products, although the 2-position is generally favored for nucleophilic attack.[5][6]
Q2: How can I minimize the formation of isomeric byproducts?
A2: To enhance regioselectivity, it is crucial to control the reaction conditions, particularly the temperature. Running the reaction at lower temperatures can favor the formation of the 2-chloro isomer. The choice of chlorinating agent can also influence the product distribution.
Route 2: From 4,5-Dimethyl-2-pyridone
Q1: I am attempting to synthesize this compound from 4,5-dimethyl-2-pyridone, but I am getting a low yield. What could be the issue?
A1: Low yields in this reaction are often due to incomplete conversion of the 2-pyridone to the 2-chloropyridine. This can be caused by insufficient chlorinating agent (e.g., POCl₃ or phosgene), inadequate reaction temperature, or too short of a reaction time.[3] Ensure that the reagents are of high quality and that the reaction is allowed to proceed to completion, which can be monitored by TLC or GC-MS.
Q2: What are the typical byproducts in the chlorination of 4,5-dimethyl-2-pyridone?
A2: The main byproduct is often the unreacted starting material, 4,5-dimethyl-2-pyridone. Over-chlorination at other positions on the pyridine ring is also a possibility, though less common under controlled conditions.
Route 3: Via Sandmeyer Reaction of 2-Amino-4,5-dimethylpyridine
Q1: What is the most common side product when using the Sandmeyer reaction to produce this compound?
A1: The most prevalent side product in the Sandmeyer reaction is the corresponding phenol, in this case, 4,5-dimethyl-2-pyridone, formed from the reaction of the intermediate diazonium salt with water.[1][2] This is a well-documented side reaction in Sandmeyer chemistry.
Q2: How can I suppress the formation of the 4,5-dimethyl-2-pyridone byproduct in the Sandmeyer reaction?
A2: Temperature control is critical for minimizing the formation of the pyridone byproduct. The diazotization step should be carried out at low temperatures, typically between 0 and 5 °C, as diazonium salts are thermally unstable.[2] The subsequent reaction with the copper(I) chloride should also be performed at a controlled temperature. Using a higher concentration of chloride ions can also help to favor the desired substitution over reaction with water.
Experimental Protocols & Methodologies
General Procedure for Chlorination of a Pyridine-N-oxide:
-
The substituted pyridine-N-oxide is dissolved in an appropriate inert solvent, such as dichloromethane or chloroform.
-
The solution is cooled in an ice bath.
-
The chlorinating agent (e.g., phosphoryl chloride or sulfuryl chloride) is added dropwise while maintaining the low temperature.
-
After the addition is complete, the reaction mixture is stirred at a controlled temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is carefully quenched by pouring it onto ice or into a cold, saturated sodium bicarbonate solution.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by distillation or column chromatography.
General Procedure for the Sandmeyer Reaction:
-
The 2-aminopyridine derivative is dissolved in an aqueous acidic solution (e.g., HCl).
-
The solution is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5 °C to form the diazonium salt. The completion of diazotization can be checked with starch-iodide paper.[1]
-
In a separate flask, a solution or suspension of copper(I) chloride in concentrated HCl is prepared and cooled.
-
The cold diazonium salt solution is then slowly added to the copper(I) chloride solution.
-
The reaction mixture is stirred, and nitrogen gas evolution is observed. The mixture may be gently warmed to complete the reaction.
-
The product is then isolated by extraction with an organic solvent, followed by washing, drying, and purification.
Visualizations
Synthesis and Purification Workflow
Caption: General experimental workflow for the synthesis of this compound.
Key Side Reactions in the Sandmeyer Route
Caption: Main reaction and common side reaction in the Sandmeyer synthesis of this compound.
References
Technical Support Center: Troubleshooting Low Conversion in 2-Chloro-4,5-dimethylpyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions with 2-Chloro-4,5-dimethylpyridine. The information is presented in a practical question-and-answer format to help you diagnose and resolve issues of low conversion and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?
A1: this compound can be a challenging substrate for several reasons:
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The "2-Pyridyl Problem": The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This can slow down or completely stall the catalytic cycle.
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C-Cl Bond Strength: The carbon-chlorine bond is stronger and less reactive than the corresponding carbon-bromine or carbon-iodine bonds.[1] This makes the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle, more difficult and may require more forcing reaction conditions.
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Steric Hindrance: The two methyl groups on the pyridine ring can create steric hindrance, which may impede the approach of the catalyst and the coupling partner.
Q2: What are the most common side reactions I should be aware of?
A2: Common side reactions that can lead to low conversion of the desired product include:
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Hydrodehalogenation: The chloro group is replaced by a hydrogen atom. This can be promoted by certain bases or high temperatures.
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Homocoupling: The coupling partner (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions) couples with itself to form a dimer. This is often promoted by the presence of oxygen.
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Protodeboronation (in Suzuki reactions): The boronic acid can be protonated and lose its boron group, rendering it inactive for cross-coupling. This is a common issue when using aqueous bases or protic solvents.
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What should I investigate first?
A3: Low conversion in Suzuki-Miyaura coupling of 2-chloropyridines is a common issue. A systematic approach to troubleshooting is recommended. Start by examining your catalyst system and reaction conditions.
Troubleshooting Workflow for Low Conversion in Suzuki-Miyaura Coupling
Caption: A workflow diagram for troubleshooting low conversion in Suzuki-Miyaura coupling.
Q4: Which palladium catalyst and ligand combination is most effective for 2-chloropyridines?
A4: For challenging substrates like 2-chloropyridines, highly active catalyst systems are often required. Standard ligands like PPh₃ may be ineffective. Consider using bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), which are known to promote the difficult oxidative addition step.[1] Modern pre-catalysts, such as G3 or G4 palladacycles, can also be more effective than traditional palladium sources like Pd(OAc)₂ as they form the active Pd(0) species more cleanly.[1]
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative *
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 2-6 | >85 | 1-3 |
*Data is based on the coupling of 2-chloropyridine-3-boronic acid with phenylboronic acid and should be used as a guide for this compound.[2] Yields are representative and can vary.
Q5: How do the base and solvent affect the reaction?
A5: The choice of base and solvent is critical. The base activates the boronic acid to form a more nucleophilic boronate species for transmetalation. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for less reactive chloro-substrates. The solvent affects the solubility of reagents and the stability of the catalytic intermediates. Anhydrous, aprotic polar solvents like dioxane, THF, or toluene are commonly used, often with a co-solvent of water to dissolve inorganic bases. However, aqueous conditions can promote protodeboronation.
Table 2: Effect of Base on Suzuki Coupling Yield of a Dichloropyrimidine *
| Base | Yield (%) |
| Na₂CO₃ | 98 |
| K₂CO₃ | 95 |
| K₃PO₄ | 92 |
| NaOH | 85 |
| KOH | 88 |
| NaOAc | 75 |
| TEA | 60 |
*Reaction of 2,4-dichloropyrimidine with phenylboronic acid.[3] This data provides a general trend for base effectiveness.
Table 3: Effect of Solvent on Suzuki Coupling Yield of a Dichloropyrimidine *
| Solvent | Yield (%) |
| 1,4-Dioxane | 71 |
| THF | 65 |
| Isopropanol | 58 |
| DMF | 52 |
*Reaction of 2,4-dichloropyrimidine with phenylboronic acid.[4] This data illustrates the significant impact of solvent choice.
Buchwald-Hartwig Amination
Q6: I'm having trouble with the Buchwald-Hartwig amination of this compound. What are the key parameters to optimize?
A6: Similar to Suzuki coupling, the Buchwald-Hartwig amination of 2-chloropyridines requires a highly active catalyst system due to the less reactive C-Cl bond and potential catalyst inhibition.
Decision Tree for Optimizing Buchwald-Hartwig Amination
Caption: A decision-making diagram for optimizing Buchwald-Hartwig amination.
Q7: Which ligands and bases are recommended for the amination of 2-chloropyridines?
A7: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds in Buchwald-Hartwig aminations.[1] Ligands like RuPhos and BrettPhos are often effective.[1] A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common and effective choice.[1] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[1]
Table 4: Ligand and Base Combinations for Buchwald-Hartwig Amination of Chloropyridines *
| Ligand | Base | Solvent | Temperature (°C) | General Outcome |
| RuPhos | NaOtBu | Toluene | 100-110 | Generally high yields with a broad range of amines |
| BrettPhos | NaOtBu | Toluene | 100-110 | Effective for sterically hindered amines |
| Josiphos | K₃PO₄ | 1,4-Dioxane | 110 | Can be effective for less hindered amines |
| Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | Milder conditions, may require longer reaction times |
*This table provides a general guide based on literature for various chloropyridine substrates.
Sonogashira Coupling
Q8: My Sonogashira coupling with this compound is not working well. What are the common pitfalls?
A8: The Sonogashira coupling of 2-chloropyridines can be challenging. Key issues include the low reactivity of the C-Cl bond and the potential for homocoupling of the terminal alkyne (Glaser coupling).
Troubleshooting Sonogashira Coupling
Caption: Troubleshooting workflow for Sonogashira coupling reactions.
Q9: What are the recommended conditions for Sonogashira coupling of 2-chloropyridines?
A9: For less reactive aryl chlorides, more active catalyst systems and higher temperatures are often necessary. A common catalyst system is a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine or diisopropylethylamine. To minimize homocoupling, it is crucial to rigorously degas all reagents and solvents and maintain an inert atmosphere. Copper-free conditions can also be employed to avoid this side reaction, often requiring a more specialized palladium catalyst and ligand system.
Heck Reaction
Q10: I am attempting a Heck reaction with this compound and an alkene, but the conversion is very low. What should I do?
A10: The Heck reaction with electron-rich heteroaryl chlorides like this compound can be sluggish. The key to success often lies in using a highly active catalyst and optimizing the reaction conditions.
Q11: What are some effective catalyst systems and conditions for the Heck reaction of 2-chloropyridines?
A11: For unreactive aryl chlorides, phosphine-free catalyst systems or those with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often more effective. Palladacycle catalysts are also known to be active for these challenging substrates. A strong base, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., K₂CO₃), is required. High temperatures are typically necessary to promote the reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and ligand (if not using a pre-catalyst).
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Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
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Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%), the ligand (if necessary), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling (Copper-Catalyzed)
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).
-
Reagent and Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by column chromatography.
General Protocol for Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., a bulky phosphine or NHC precursor, if needed).
-
Reagent and Solvent Addition: Add the base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv.) and a polar aprotic solvent (e.g., DMF or NMP).
-
Reaction: Seal the tube and heat to 100-140 °C for 12-48 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, dilute with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, concentrate, and purify by column chromatography.
References
Technical Support Center: Synthesis and Purification of 2-Chloro-4,5-dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 2-Chloro-4,5-dimethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: The byproduct profile of the this compound synthesis is highly dependent on the chosen synthetic route and reaction conditions. A common synthetic pathway involves the chlorination of 4,5-dimethylpyridine-N-oxide. Potential byproducts in this process can include:
-
Unreacted Starting Material: 4,5-dimethylpyridine-N-oxide.
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Isomeric Products: Chlorination at other positions on the pyridine ring.
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Over-chlorinated Products: Dichloro- or trichloro-dimethylpyridines.
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Hydrolysis Products: If moisture is present, chloro-substituents can be hydrolyzed to hydroxyl groups, forming 2-hydroxy-4,5-dimethylpyridine.
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Polymeric Materials: Under certain conditions, pyridine derivatives can polymerize.
Q2: What are the recommended methods for purifying crude this compound?
A2: The optimal purification strategy depends on the nature and quantity of the impurities, as well as the desired final purity of the product. The most common and effective methods include:
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Acid-Base Extraction: This is a highly effective first step to separate the basic pyridine product from non-basic impurities.
-
Vacuum Distillation: Suitable for large-scale purification to remove non-volatile or high-boiling point impurities.
-
Flash Column Chromatography: The preferred method for achieving high purity by separating structurally similar impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be employed to determine the purity of your sample. A combination of methods often provides the most comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): A versatile and sensitive technique for separating and quantifying the main product and impurities.
-
Gas Chromatography (GC): Well-suited for analyzing volatile compounds and can be coupled with a mass spectrometer (GC-MS) for impurity identification.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring reaction progress and qualitatively assessing purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Acid-Base Extraction
Possible Causes:
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Incomplete extraction of the product from the organic or aqueous phase.
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Emulsion formation during extraction.
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Incorrect pH adjustment during basification.
Solutions:
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Increase the number of extractions: Perform at least three extractions with the appropriate solvent to ensure complete transfer of the product.
-
Break emulsions: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
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Ensure complete basification: Use a pH meter or pH paper to confirm that the aqueous layer is sufficiently basic (pH > 9) to deprotonate the pyridine hydrochloride salt and allow its extraction into the organic phase.
Issue 2: Co-elution of Impurities During Column Chromatography
Possible Causes:
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Inappropriate solvent system (eluent).
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Overloading the column with crude material.
-
Improperly packed column.
Solutions:
-
Optimize the eluent system: Use TLC to screen different solvent mixtures to find a system that provides good separation between the product and impurities. A gradient elution may be necessary.
-
Reduce the sample load: The amount of crude material should typically be 1-5% of the mass of the stationary phase (silica gel or alumina).
-
Proper column packing: Ensure the column is packed uniformly without any air bubbles or channels to achieve optimal separation.
Data Presentation
The following table summarizes the effectiveness of different purification techniques for pyridine derivatives, which can be extrapolated to this compound.
| Purification Technique | Typical Purity Range (%) | Typical Yield (%) | Advantages | Disadvantages |
| Acid-Base Extraction | 85-95 | >90 | Removes non-basic impurities effectively; scalable. | Does not remove structurally similar basic impurities.[1] |
| Vacuum Distillation | 90-98 | 60-80 | Excellent for large scales; removes non-volatile residues. | Potential for thermal decomposition; may not separate close-boiling impurities.[1] |
| Flash Chromatography | >98 | 50-75 | Highest resolution for impurity separation. | Can be slow and costly (solvents, silica); potential for product loss on the column.[1] |
| Recrystallization | >99 (for solids) | 50-90 | Can yield very high purity material; cost-effective. | Only applicable to solid compounds; requires finding a suitable solvent system. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
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Acidification: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 50 mL for a 10 g scale). The basic pyridine will move into the aqueous layer as its hydrochloride salt.
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Organic Wash: Combine the acidic aqueous layers and wash with a small portion of the organic solvent to remove any residual non-basic impurities.
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Basification: Cool the aqueous layer in an ice bath and slowly add a 3 M sodium hydroxide solution until the pH is greater than 9.
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Product Extraction: Extract the free-basic pyridine from the aqueous layer with the original organic solvent (3 x 50 mL).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Protocol 2: Flash Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Column Packing: Pack a glass column with the silica slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
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Elution: Begin elution with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 98:2). Gradually increase the polarity of the eluent based on TLC analysis of the collected fractions.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
Technical Support Center: Improving Regioselectivity in the Functionalization of 2-Chloro-4,5-dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of functionalization reactions of 2-chloro-4,5-dimethylpyridine.
Troubleshooting Guides
This section addresses common issues encountered during the functionalization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Product in Cross-Coupling Reactions
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Question: My Suzuki-Miyaura/Buchwald-Hartwig/Sonogashira coupling reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?
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Answer: Low yields in cross-coupling reactions with chloropyridines are a common challenge, primarily due to the high bond strength of the C-Cl bond, which makes the oxidative addition step difficult.[1] Several factors could be contributing to the low yield:
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Inactive Catalyst System: The choice of palladium catalyst and ligand is crucial for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may not be effective enough.[1]
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Insufficient Reaction Temperature: Higher temperatures are often required to overcome the activation energy for C-Cl bond cleavage.[3]
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Solution: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be beneficial in reducing reaction times and improving yields.[4]
-
-
Ineffective Base: The base plays a critical role in the catalytic cycle, and its choice can significantly impact the reaction outcome.
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Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[2]
-
Issue 2: Poor Regioselectivity with Formation of Undesired Isomers
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Question: I am observing a mixture of regioisomers in my functionalization reaction. How can I improve the selectivity for the desired isomer?
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Answer: Achieving high regioselectivity in the functionalization of substituted pyridines can be challenging. For this compound, reactions can potentially occur at the C2 (chloro), C3, or C6 positions. The outcome is influenced by a combination of electronic and steric factors.
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Electronic Effects: The pyridine nitrogen is electron-withdrawing, which generally directs nucleophilic attack and cross-coupling reactions to the C2 and C4 positions.[3] The methyl groups at C4 and C5 are electron-donating, which can influence the reactivity of the adjacent positions.
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Steric Hindrance: The methyl group at C5 may sterically hinder reactions at the C6 position.
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Reaction Conditions: The choice of catalyst, ligand, solvent, and temperature can all influence the regioselectivity.
-
Solution:
-
Ligand Selection: The steric and electronic properties of the ligand can be tuned to favor a specific regioisomer. For instance, in the cross-coupling of dihalopyridines, the choice of ligand has been shown to invert the conventional site selectivity.[5]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity. It is advisable to screen a range of solvents with varying polarities.
-
Temperature Optimization: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically favored product. Careful temperature optimization is recommended.
-
-
-
Issue 3: Significant Formation of Side Products
-
Question: My reaction is producing significant amounts of side products, such as homocoupled products or hydrodehalogenation of the starting material. How can I minimize these?
-
Answer: The formation of side products is a common issue in cross-coupling reactions.
-
Homocoupling: This occurs when two molecules of the organoboron reagent (in Suzuki coupling) or two molecules of the alkyne (in Sonogashira coupling) react with each other.
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Solution: This is often caused by the presence of oxygen.[2] Ensure the reaction is performed under strictly inert conditions and that all solvents and reagents are thoroughly degassed. Using a well-defined Pd(0) precatalyst can also minimize homocoupling.
-
-
Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom.
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Solution: This side reaction can be promoted by trace amounts of water or other proton sources.[3] Using anhydrous solvents and reagents is crucial. The choice of base can also play a role; sometimes, a weaker base can suppress this side reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalyst systems for Suzuki-Miyaura coupling of this compound?
A1: For challenging substrates like 2-chloropyridines, highly active catalyst systems are generally required. Buchwald-type palladacycle precatalysts (e.g., G3 or G4) combined with bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos are often highly effective.[1][6] These ligands promote the difficult oxidative addition of the C-Cl bond and can help to prevent catalyst deactivation by the pyridine nitrogen.[2]
Q2: How does the choice of base influence the outcome of a Buchwald-Hartwig amination on this substrate?
A2: The base is a critical component in Buchwald-Hartwig amination. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used and often the most effective base for these reactions.[3] However, if the substrate is sensitive to strong bases, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, although this may require a more active catalyst system and higher reaction temperatures.[3]
Q3: What are the key considerations for achieving high regioselectivity in the Sonogashira coupling of this compound?
A3: In Sonogashira coupling, achieving high regioselectivity depends on controlling the reaction conditions to favor coupling at the C2 position. Key factors include:
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Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used. The choice of phosphine ligand on the palladium catalyst can influence the regioselectivity.[7][8]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is commonly used.
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Solvent: A variety of solvents can be used, with THF, dioxane, and DMF being common choices.
-
Temperature: Reactions are often run at room temperature to moderate temperatures. Controlling the temperature can be crucial for selectivity.
Q4: Is it possible to achieve functionalization at the C3 or C6 position of this compound?
A4: Direct functionalization at the C3 or C6 positions of a 2-chloropyridine can be challenging. However, strategies such as directed ortho-metalation (DoM) can be employed. If a directing group is present at a suitable position, it can direct deprotonation to an adjacent position, which can then be trapped with an electrophile. For this compound, the existing substituents do not act as strong directing groups for C3 or C6 metalation. Alternative strategies, such as halogen-metal exchange, might be considered if a suitable precursor is available.
Data Presentation
The following tables summarize representative data for cross-coupling reactions of chloropyridines. Note that this data is for analogous systems and should be used as a starting point for optimizing reactions with this compound.
Table 1: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 | [6] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 12 | 92 | [6] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 65 | [6] |
Table 2: Base and Solvent Effects in Buchwald-Hartwig Amination of a 2-Chloropyridine
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.2) | Toluene | 100 | 4 | 95 | [3] |
| Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 88 | [3] |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 75 | [3] |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These should be adapted and optimized for the specific case of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling [5][9]
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., dioxane/water 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination [3]
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 equiv.).
-
Seal the tube with a septum and evacuate and backfill with argon.
-
Add a solution of this compound (1.0 mmol, 1.0 equiv.) and the amine (1.1 mmol, 1.1 equiv.) in the anhydrous, degassed solvent (e.g., toluene, 4 mL).
-
Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide (CuI, 5 mol%).
-
Evacuate and backfill the flask with argon.
-
Add the anhydrous, degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 2.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Mandatory Visualization
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: Key factors influencing regioselectivity in pyridine functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Challenges in the scale-up of 2-Chloro-4,5-dimethylpyridine production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Chloro-4,5-dimethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a laboratory and industrial scale?
A1: The most prevalent method for synthesizing this compound is through the chlorination of 4,5-dimethyl-2-hydroxypyridine (or its tautomer, 4,5-dimethylpyridin-2(1H)-one). For larger scale operations, a solvent-free approach using an equimolar amount of a chlorinating agent like phosphorus oxychloride (POCl₃) is often favored due to environmental, safety, and economic advantages.[1] This method typically involves heating the neat mixture in a sealed reactor.[1]
Q2: What are the primary safety concerns when scaling up the production of this compound?
A2: Key safety concerns include the handling of corrosive and reactive chlorinating agents such as phosphorus oxychloride or thionyl chloride. The reaction can be exothermic, necessitating careful temperature control to prevent runaways. Additionally, the evolution of hazardous gases like hydrogen chloride (HCl) requires adequate ventilation and scrubbing systems. Pyridine and its derivatives can be flammable and toxic, requiring appropriate personal protective equipment (PPE) and containment measures.[2][3][4]
Q3: What are the expected major byproducts in this synthesis?
A3: Potential byproducts can arise from incomplete reaction, over-chlorination, or side reactions. These may include unreacted 4,5-dimethyl-2-hydroxypyridine, dichlorinated or polychlorinated pyridine species, and potentially hydrolysis products if moisture is present. The specific impurity profile will depend on the reaction conditions, such as temperature, reaction time, and the ratio of reactants.
Q4: Which analytical techniques are recommended for monitoring reaction progress and final product purity?
A4: For reaction monitoring and purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. | 1a. Increase reaction temperature or prolong reaction time. Monitor progress by TLC, GC, or HPLC. |
| 2. Sub-optimal stoichiometry of reagents. | 2a. Ensure a slight excess of the chlorinating agent is used, or optimize the ratio for your specific scale. | |
| 3. Degradation of product during workup. | 3a. Maintain low temperatures during aqueous workup and extraction. | |
| 4. Loss of product during purification. | 4a. Optimize distillation parameters (pressure, temperature) to prevent product loss or decomposition. 4b. If using column chromatography, select an appropriate solvent system to ensure good separation and recovery. | |
| High Levels of Impurities | 1. Presence of starting material (4,5-dimethyl-2-hydroxypyridine). | 1a. Increase reaction time or temperature. 1b. Consider a purification step like an acid wash to remove the more polar starting material. |
| 2. Formation of over-chlorinated byproducts (e.g., dichloro-4,5-dimethylpyridine). | 2a. Reduce the amount of chlorinating agent. 2b. Control the reaction temperature more precisely to avoid excessive reactivity. | |
| 3. Presence of hydrolysis byproducts. | 3a. Ensure all reagents and equipment are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor Reaction Control (e.g., exotherm) | 1. Rate of addition of reagents is too fast. | 1a. Add the chlorinating agent portion-wise or via a syringe pump to control the reaction rate and temperature. |
| 2. Inadequate heat dissipation at a larger scale. | 2a. Ensure efficient stirring and use a reactor with adequate cooling capacity. | |
| Product is Dark/Discolored | 1. Formation of polymeric byproducts. | 1a. Purify via vacuum distillation or column chromatography. 1b. Treatment with activated carbon during workup may help remove colored impurities. |
| 2. Thermal degradation. | 2a. Avoid excessive temperatures during the reaction and purification steps. |
Experimental Protocols
Protocol 1: Solvent-Free Chlorination of 4,5-dimethyl-2-hydroxypyridine
This protocol is adapted from a general method for the large-scale chlorination of hydroxypyridines.[1]
Materials:
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4,5-dimethyl-2-hydroxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (acts as a base and catalyst)[1]
-
Ice water
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
In a suitable sealed reactor, charge 4,5-dimethyl-2-hydroxypyridine (1.0 eq.), pyridine (1.0 eq.), and phosphorus oxychloride (1.0-1.2 eq.).
-
Heat the mixture with vigorous stirring to 140-160°C for 2-4 hours.[1] Monitor the reaction progress using a suitable analytical method (e.g., TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by adding it to ice water with stirring. Caution: This is an exothermic process.
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Neutralize the acidic aqueous solution to a pH of 8-9 with a cold NaOH solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) multiple times.
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Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
Logical Relationships in Scale-Up
Caption: Key relationships in process scale-up.
References
Technical Support Center: Catalyst Deactivation in 2-Chloro-4,5-dimethylpyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing catalyst deactivation during the synthesis of 2-Chloro-4,5-dimethylpyridine and related reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in reactions involving pyridine derivatives like this compound?
A1: Catalyst deactivation in these reactions typically stems from several key mechanisms:
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Catalyst Poisoning: The nitrogen atom in the pyridine ring can strongly coordinate to the active sites of metal catalysts, particularly palladium, forming stable, inactive complexes.[1] Impurities in reactants or solvents, such as sulfur, halides, and other nitrogen-containing heterocycles, can also act as potent catalyst poisons.[1]
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Coking: The formation of carbonaceous deposits (coke) on the catalyst surface can block active sites. In pyridine chlorination, both reactants and products can contribute to coking.[2]
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Thermal Degradation: High reaction temperatures can lead to changes in the catalyst's physical structure, such as sintering of metal particles, which reduces the active surface area.
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Leaching: The active catalytic species may dissolve or "leach" from the solid support into the reaction medium.
Q2: How can I determine the specific cause of catalyst deactivation in my experiment?
A2: A systematic approach can help identify the root cause:
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Sudden vs. Gradual Deactivation: A sudden drop in catalytic activity often points to poisoning by an impurity introduced into the reaction. Gradual deactivation is more characteristic of coking or thermal degradation.
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Analysis of Starting Materials: Use high-purity reagents and solvents to see if catalytic activity is restored. If so, poisoning from impurities is a likely cause.
-
Catalyst Characterization: Techniques like Temperature Programmed Oxidation (TPO) can quantify coke deposition. X-ray Photoelectron Spectroscopy (XPS) can identify surface poisons and changes in the oxidation state of the metal.
-
Reaction Parameter Analysis: Review your reaction temperature and conditions. If operating at the upper limits of the catalyst's stability, thermal degradation may be a factor.
Q3: What general strategies can I employ to minimize catalyst deactivation?
A3: Proactive measures can significantly extend catalyst lifetime:
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Use High-Purity Materials: Ensure all reactants, solvents, and gases are free from potential poisons.
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Optimize Reaction Conditions: Operate at the lowest effective temperature to minimize thermal degradation and coking.
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Ligand Selection (for metal complexes): For palladium-catalyzed reactions, employing bulky ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center, thus preventing catalyst inhibition.[1]
-
Proper Catalyst Handling and Storage: Protect the catalyst from air and moisture if it is sensitive to oxidation or hydrolysis.
Q4: Is it possible to regenerate a deactivated catalyst used in pyridine reactions?
A4: Yes, in many cases, catalyst regeneration is feasible. The appropriate method depends on the deactivation mechanism:
-
Coke Removal: Coked catalysts can often be regenerated by controlled oxidation (burning off the coke) in a stream of air or diluted oxygen.
-
Poison Removal: Regeneration from poisoning is more challenging and depends on the nature of the poison. Washing with specific solvents or treatment with regenerating agents may be effective. For example, in some palladium systems, treatment with an oxidizing agent like benzoquinone can re-oxidize inactive Pd(0) to the active Pd(II) state.[3]
-
Redispersion: Sintered metal particles can sometimes be redispersed on the support through specific thermal and chemical treatments.
Troubleshooting Guides
Issue 1: Rapid Loss of Catalytic Activity Early in the Reaction
| Possible Cause | Troubleshooting Step |
| Poisoning by Impurities | 1. Verify the purity of 4,5-dimethylpyridine, chlorinating agents, and solvents. Consider purification of starting materials. 2. Ensure the reactor and gas lines are thoroughly clean and free of contaminants. |
| Strong Catalyst-Pyridine Binding | 1. For palladium catalysts, introduce a bulky phosphine ligand to the reaction mixture. 2. Consider using a co-catalyst, such as a copper(I) salt, which has been shown to mitigate this issue in similar couplings.[1] |
Issue 2: Gradual Decline in Catalyst Performance Over Time
| Possible Cause | Troubleshooting Step |
| Coking | 1. Lower the reaction temperature. 2. Adjust the reactant mole ratio. A study on pyridine chlorination suggests that coking is induced by both reactants and products.[2] 3. Consider a catalyst regeneration cycle involving controlled oxidation. |
| Thermal Degradation (Sintering) | 1. Operate at the lower end of the recommended temperature range for the catalyst. 2. Choose a catalyst with a more thermally stable support material. |
| Catalyst Leaching | 1. If using a supported catalyst, verify the stability of the metal on the support under the reaction conditions. 2. Consider switching to a catalyst with stronger metal-support interactions. |
Quantitative Data Summary
The following table summarizes reaction conditions from a kinetic study on the chlorination of pyridine, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Reaction Conditions for Pyridine Chlorination Kinetics Study [2]
| Parameter | Value |
| Temperature Range | 350-390°C |
| Pressure | Atmospheric |
| Chlorine/Pyridine Mole Ratio | 8-12 |
Note: This data is for the chlorination of unsubstituted pyridine and should be adapted for 4,5-dimethylpyridine.
Experimental Protocols
Protocol 1: Representative Procedure for Chlorination of a Lutidine Derivative
This protocol is based on general procedures for the chlorination of substituted pyridines.
-
Catalyst Preparation (if applicable): If using a supported catalyst, ensure it is properly dried and activated according to the manufacturer's instructions.
-
Reaction Setup:
-
In a suitable glass reactor equipped with a stirrer, condenser, and gas inlet, add the 4,5-dimethylpyridine and an appropriate solvent (if not a neat reaction).
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., a starting point could be the lower end of the range in Table 1, adjusted for the specific substrate and catalyst).
-
-
Introduction of Chlorinating Agent:
-
Slowly introduce the chlorinating agent (e.g., chlorine gas) into the reaction mixture at a controlled rate.
-
Maintain a constant temperature throughout the addition.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize any excess chlorinating agent and acidic byproducts with a suitable aqueous base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by distillation or column chromatography.
-
Protocol 2: Catalyst Regeneration by Coke Removal
This protocol outlines a general procedure for regenerating a coked catalyst.
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture and wash it with a suitable solvent to remove any adsorbed species.
-
Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 100-120°C) to remove residual solvent.
-
Controlled Oxidation:
-
Place the dried catalyst in a tube furnace.
-
Pass a stream of inert gas (e.g., nitrogen) over the catalyst while slowly heating to the desired regeneration temperature (e.g., 400-500°C).
-
Gradually introduce a controlled amount of air or diluted oxygen into the gas stream.
-
Hold at this temperature for a specified time to burn off the carbon deposits. The endpoint can often be determined by monitoring the CO2 concentration in the effluent gas.
-
-
Cooling: Cool the catalyst to room temperature under an inert gas stream.
-
Re-activation (if necessary): Some catalysts may require a reduction step (e.g., with hydrogen) after oxidation to restore the active metal sites.
Visualizations
References
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-4,5-dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4,5-dimethylpyridine. The following information addresses common issues related to solvent effects in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of this compound with a nucleophile?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:
-
Addition: The nucleophile attacks the carbon atom bonded to the chlorine, which is activated by the electron-withdrawing effect of the ring nitrogen. This forms a negatively charged intermediate called a Meisenheimer complex.
-
Elimination: The aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group.
The stability of the Meisenheimer complex is crucial and is significantly influenced by the solvent.
Q2: How does solvent choice impact the rate of SNAr reactions with this compound?
A2: Solvent polarity is a critical factor.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) are generally preferred and tend to accelerate the reaction. These solvents are excellent at solvating the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive. They also stabilize the charged Meisenheimer complex, lowering the activation energy of the rate-determining step.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water) can slow down the reaction. They solvate the nucleophile through hydrogen bonding, creating a solvent shell that reduces its nucleophilicity and reactivity. While they can also stabilize the intermediate, the stabilization of the starting nucleophile is often the dominant and rate-decreasing effect.
Q3: Why is the nucleophilic attack favored at the C2 position of the pyridine ring?
A3: The C2 (and C4) positions of the pyridine ring are electronically deficient due to the electron-withdrawing nature of the nitrogen atom.[1] When a nucleophile attacks at the C2 position, the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance. This provides significant stabilization, making the intermediate more favorable compared to an attack at the C3 position, where the charge cannot be delocalized onto the nitrogen.
Q4: Can I use a non-polar solvent like toluene or hexane?
A4: Non-polar solvents are generally not recommended for SNAr reactions. The reactants, particularly the nucleophile (which is often a salt), and the charged intermediate have very low solubility in non-polar media. This poor solubility will severely hinder the reaction rate and lead to very low or no product formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inappropriate Solvent: Using a polar protic or non-polar solvent. 2. Weak Nucleophile: The chosen nucleophile is not reactive enough. 3. Low Temperature: The reaction lacks sufficient energy to overcome the activation barrier. | 1. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. 2. If using an alcohol (ROH) as a nucleophile, use a stronger base (e.g., NaH) to form the more nucleophilic alkoxide (RO⁻). 3. Gradually increase the reaction temperature. Consider using microwave irradiation to shorten reaction times and improve yields. |
| Slow Reaction Rate | 1. Solvent is too protic: Ethanol or methanol is slowing the reaction by solvating the nucleophile. 2. Insufficient Reactant Concentration: Low concentration leads to fewer molecular collisions. | 1. Switch to or use a co-solvent system with a polar aprotic solvent. For example, a mixture of acetonitrile and DMSO can be effective. 2. Increase the concentration of the nucleophile. The reaction is typically first order in both the substrate and the nucleophile. |
| Formation of Side Products | 1. Hydrolysis: Trace amounts of water in the solvent can lead to the formation of 4,5-dimethylpyridin-2-ol. 2. Reaction with Solvent: Some solvents, like less hindered alcohols, can act as nucleophiles at elevated temperatures. | 1. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Choose a solvent that is unreactive under the reaction conditions. If an alcohol is required as the nucleophile, using it as the solvent can be a valid strategy. |
| Difficulty in Product Purification | 1. High-boiling point solvent: Residual DMF or DMSO is difficult to remove. 2. Polar byproducts: The product is difficult to separate from polar impurities. | 1. After the reaction, perform an aqueous workup to remove the polar solvent. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash thoroughly with water or brine. 2. Utilize acid-base extraction to separate basic or acidic impurities from the desired product. |
Data Presentation
Table 1: Qualitative Solvent Effects on SNAr Reactivity
| Solvent Type | Examples | Effect on Nucleophile | Effect on Transition State | Overall Effect on Reaction Rate |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Increases reactivity ("naked" nucleophile) | Stabilized | Accelerates Reaction |
| Polar Protic | Ethanol, Methanol, Water | Decreases reactivity (solvation shell) | Stabilized | Slows Reaction |
| Non-Polar | Toluene, Hexane, Dioxane | Poor solubility | Destabilized | Very Slow / No Reaction |
Table 2: Illustrative Reaction Yields for SNAr on a Substituted 2-Chloropyridine with an Amine Nucleophile *
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Approx. Yield (%) |
| Benzylamine | DMF | K₂CO₃ | 80 | 12 | 75 |
| Piperidine | Acetonitrile | Et₃N | 60 | 24 | 68 |
| Aniline | Dioxane | NaH | 100 | 18 | 55 |
*Data is illustrative and based on reactions of 4-Chloro-2-methyl-tetrahydro-pyran, a related chloro-heterocycle, to demonstrate general trends. Actual yields for this compound may vary.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine.
Materials:
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This compound (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)
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Standard oven-dried laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq) and the base (2.0 mmol, 2.0 eq).
-
Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Add the amine nucleophile (1.2 mmol, 1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to the desired temperature (typically 60-120 °C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove the solvent and inorganic salts.
-
Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel or recrystallization.
Visualizations
Caption: SNAr mechanism for this compound.
References
Minimizing homocoupling in Suzuki reactions of 2-Chloro-4,5-dimethylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling in Suzuki reactions of 2-chloro-4,5-dimethylpyridine.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the boronic acid reagent is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl impurity, which reduces the yield of the desired cross-coupled product and complicates purification. This guide addresses the primary causes of homocoupling and provides specific troubleshooting steps.
Problem: Significant formation of homocoupled biaryl byproduct observed.
| Potential Cause | Recommended Action | Expected Outcome |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a positive pressure of an inert atmosphere (Nitrogen or Argon). For particularly sensitive reactions, employ the "freeze-pump-thaw" method for solvents. | Reduces the oxidation of the active Pd(0) catalyst to Pd(II) species, which are known to promote homocoupling.[1] |
| Use of a Pd(II) Precatalyst | Use a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, instead of a Pd(II) salt like Pd(OAc)₂ or PdCl₂. If a Pd(II) source is used, consider the in-situ reduction to Pd(0) by adding a mild reducing agent. | Minimizes the concentration of Pd(II) species that can directly react with the boronic acid to form the homocoupled product before the catalytic cycle begins.[2] |
| Inappropriate Catalyst or Ligand | Screen a variety of palladium catalysts and ligands. For challenging substrates like 2-chloropyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[2][3] | Bulky, electron-rich ligands can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the side reaction that leads to homocoupling.[3] |
| Suboptimal Base or Solvent | Optimize the base and solvent system. A range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, toluene/water, THF/water) should be tested.[4][5] The choice of a strong base like K₃PO₄ is often effective for less reactive 2-chloropyridines.[2] | A well-chosen base and solvent system will facilitate the transmetalation step of the desired cross-coupling reaction without promoting side reactions.[4][5] |
| Boronic Acid Instability | Use fresh, high-purity boronic acid. Consider using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates, which can slowly release the boronic acid into the reaction mixture, keeping its instantaneous concentration low. | Reduces the rate of side reactions, including homocoupling, that can arise from boronic acid decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in a Suzuki reaction?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid (or organoborane) reagent couple with each other to form a symmetrical biaryl. This byproduct consumes the boronic acid, lowers the yield of the desired cross-coupled product, and can be difficult to separate during purification.
Q2: How does oxygen contribute to homocoupling?
A2: Oxygen in the reaction mixture can oxidize the catalytically active Pd(0) species to Pd(II). These Pd(II) species can then mediate the homocoupling of the boronic acid.[1] Therefore, maintaining an inert atmosphere and using degassed solvents is critical.
Q3: Why are 2-chloropyridines challenging substrates in Suzuki reactions?
A3: 2-Chloropyridines are generally less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond.[6] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] Overcoming these challenges often requires the use of highly active catalyst systems with specialized ligands.[2]
Q4: Which ligands are recommended for the Suzuki coupling of this compound?
A4: For electron-rich 2-chloropyridines, bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are highly recommended.[2][3] These ligands promote the difficult oxidative addition step and accelerate the final reductive elimination, which helps to minimize side reactions like homocoupling. N-heterocyclic carbene (NHC) ligands are also a good option due to their strong σ-donating properties that can activate the C-Cl bond.[3]
Q5: Can the choice of base influence the amount of homocoupling?
A5: Yes, the base plays a crucial role in the Suzuki reaction by activating the boronic acid for transmetalation.[2] The strength and type of base can affect the reaction rate and selectivity. For 2-chloropyridines, stronger bases like K₃PO₄ are often more effective.[2] However, the optimal base should be determined empirically for each specific reaction.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates and reaction scales.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand, or a pre-catalyst like Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃) (2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.
-
Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed solvent mixture via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to isolate the desired coupled product.
Degassing Protocol (Sparging)
-
Select a suitable solvent for the reaction.
-
Place the solvent in a flask with a gas inlet and outlet.
-
Bubble a stream of inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes to displace dissolved oxygen.
-
Use the degassed solvent immediately or store it under a positive pressure of inert gas.
Visualizations
Caption: Suzuki catalytic cycle with the competing homocoupling pathway.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the characterization of 2-Chloro-4,5-dimethylpyridine, a key intermediate in various synthetic processes. The selection of an appropriate analytical technique is crucial for ensuring the identity, purity, and quality of this compound in research, development, and manufacturing. This document outlines common chromatographic and spectroscopic methods, presenting their principles, typical experimental protocols, and a comparative summary of their performance.
Comparison of Analytical Methods
The characterization of this compound typically involves a combination of chromatographic and spectroscopic techniques to confirm its chemical structure and assess its purity. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or routine quality control.
| Analytical Method | Information Provided | Typical Application | Advantages | Limitations |
| Gas Chromatography (GC) | Purity, identification of volatile impurities | Routine quality control, reaction monitoring | High resolution, high sensitivity, suitable for volatile compounds | Requires thermal stability of the analyte |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification, identification of non-volatile impurities | Purity assessment, quantification in complex matrices | Versatile, applicable to a wide range of compounds, non-destructive | May require method development for optimal separation |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, confirmation of identity | Structure confirmation of synthesized compound | Provides detailed structural information | Lower sensitivity compared to chromatographic methods |
| Infrared (IR) Spectroscopy | Identification of functional groups | Rapid identity check, confirmation of synthesis | Fast, non-destructive, provides a molecular fingerprint | Limited information on the overall structure |
| Mass Spectrometry (MS) | Molecular weight determination, structural information | Confirmation of identity, impurity identification | High sensitivity, provides molecular weight and fragmentation data | May require coupling with a separation technique (e.g., GC or HPLC) |
Experimental Protocols
The following are representative experimental protocols for the analysis of substituted pyridines. These should be considered as starting points and require optimization and validation for the specific analysis of this compound.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Capillary column: A non-polar column such as a DB-5 (or equivalent) is often suitable for the separation of substituted pyridines.[1]
Typical GC-FID/MS Protocol:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 capillary column.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final hold: 5 minutes at 250 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector Temperature (FID): 280 °C
-
Injection Volume: 1 µL
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for determining the purity and quantifying this compound, especially for analyzing potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer (MS).
-
Reversed-phase C18 column.
Typical HPLC-UV Protocol:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, starting with 30% acetonitrile and increasing to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Pyridine derivatives typically absorb in the UV region around 260 nm. The optimal wavelength should be determined experimentally.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Typical ¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. The chemical shifts, coupling constants, and integration of the signals will provide detailed information about the structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.
Instrumentation:
-
Fourier-transform infrared (FTIR) spectrometer.
Typical FTIR Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet for solid samples.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The resulting spectrum will show characteristic absorption bands for the C-Cl, C=N, C=C, and C-H bonds in the molecule.
Visualizing the Analytical Workflow
A general workflow for the characterization of this compound is depicted below. This process ensures a comprehensive analysis of the compound's identity and purity.
Caption: General workflow for the synthesis, isolation, and characterization of this compound.
This logical diagram illustrates the progression from the initial synthesis of the compound to its comprehensive analysis using a suite of spectroscopic and chromatographic techniques, culminating in a final report that confirms its structure and purity.
Caption: Decision tree for selecting an analytical method based on the specific analytical goal.
References
A Comparative Guide to the Purity Analysis of 2-Chloro-4,5-dimethylpyridine: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 2-Chloro-4,5-dimethylpyridine is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact reaction yields, impurity profiles, and the safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound, supported by experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[1]
Experimental Protocol: HPLC-UV
A reversed-phase HPLC method with UV detection is a robust approach for the routine quantification and purity determination of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis or Photodiode Array (PDA) detector |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (e.g., 70:30 v/v) with a pH modifier like 0.1% formic acid for improved peak shape |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[2]
Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For assay determination, a calibration curve is constructed using a series of standards of known concentrations.
Figure 1. Workflow for the HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] It combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying trace impurities. The suitability of GC-MS for this compound is confirmed by the existence of its mass spectrum in databases.[4]
Experimental Protocol: GC-MS
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C, hold for 5 min. |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 300 m/z |
Sample Preparation:
-
Sample Solution: Accurately weigh and dissolve the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
Data Analysis:
Purity is calculated by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Impurities can be identified by comparing their mass spectra with library databases (e.g., NIST) and quantified using their own reference standards if available.
Figure 2. Workflow for the GC-MS purity analysis of this compound.
Comparative Performance
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, the nature of potential impurities, and instrument availability. Below is a summary of typical performance characteristics for each technique in the context of analyzing a substituted pyridine.
Table 1: Comparison of HPLC and GC-MS Performance for Purity Analysis
| Parameter | HPLC-UV | GC-MS |
| Analyte Suitability | Excellent for a wide range of compounds, including non-volatile impurities. | Ideal for volatile and semi-volatile compounds. |
| Limit of Detection (LOD) | ~0.01% | < 0.001% (in SIM mode) |
| Limit of Quantitation (LOQ) | ~0.03% | < 0.005% (in SIM mode) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (RSD%) | < 2% | < 5% |
| Specificity | Good; relies on chromatographic separation. Peak purity can be assessed with a PDA detector.[5] | Excellent; provides mass spectral data for definitive peak identification. |
| Analysis Time | 15 - 30 minutes | 15 - 25 minutes |
| Impurity Identification | Limited to comparison with known standards. | Powerful for identifying unknown impurities through mass spectral library matching. |
| Cost | Lower initial instrument cost, but ongoing solvent costs can be high.[6] | Higher initial instrument cost, but lower cost for carrier gas.[6] |
Note: The values presented are typical and may vary depending on the specific instrumentation, method optimization, and sample matrix.
Logical Framework for Method Selection
The decision to use HPLC or GC-MS for the purity analysis of this compound can be guided by several key considerations.
Figure 3. Decision-making logic for selecting between HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are powerful and suitable techniques for assessing the purity of this compound.
-
HPLC-UV is a robust, reliable, and widely accessible method ideal for routine quality control, assay determination, and the quantification of known impurities. Its strength lies in its applicability to a broad range of potential non-volatile process impurities.
-
GC-MS offers superior sensitivity and specificity, making it the preferred method for in-depth impurity profiling, the identification of unknown volatile or semi-volatile impurities, and trace-level analysis. The structural information provided by the mass spectrometer is invaluable for process development and troubleshooting.
The ultimate choice of method will depend on the specific analytical objective, the nature of the expected impurities, regulatory requirements, and the available instrumentation. For comprehensive characterization, employing both techniques can provide orthogonal data, offering the highest level of confidence in the purity of this compound.
References
- 1. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 3. This compound - [sigmaaldrich.cn]
- 4. This compound | C7H8ClN | CID 10942534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-4,5-dimethylpyridine
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 2-Chloro-4,5-dimethylpyridine, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide offers a comparative analysis based on established NMR principles and data from structurally related analogs.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of substituent effects on the pyridine ring and comparison with known data for similar compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.2 - 7.4 | Singlet | - |
| H-6 | ~8.0 - 8.2 | Singlet | - |
| 4-CH₃ | ~2.2 - 2.4 | Singlet | - |
| 5-CH₃ | ~2.2 - 2.4 | Singlet | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 152 |
| C-3 | ~123 - 125 |
| C-4 | ~145 - 147 |
| C-5 | ~135 - 137 |
| C-6 | ~148 - 150 |
| 4-CH₃ | ~18 - 20 |
| 5-CH₃ | ~16 - 18 |
Comparative Analysis with Structural Analogs
To substantiate the predicted spectral data, a comparison with experimentally determined NMR data for structurally similar compounds is crucial.
2-Chloropyridine: In the ¹³C NMR spectrum of 2-chloropyridine, the carbon bearing the chlorine (C-2) resonates at approximately 150 ppm. The other ring carbons appear at distinct chemical shifts, providing a foundational understanding of the electronic environment of a chloro-substituted pyridine ring.
2,5-Dimethylpyridine: The ¹H NMR spectrum of 2,5-dimethylpyridine shows two distinct methyl singlets and three aromatic protons. The ¹³C NMR spectrum provides signals for all seven carbons, with the methyl carbons appearing in the upfield region characteristic of sp³ hybridized carbons.
By combining the known substituent effects of a chloro group and methyl groups on a pyridine ring, we can rationalize the predicted chemical shifts for this compound. The electron-withdrawing nature of the chlorine atom at the C-2 position is expected to deshield the adjacent carbons and protons. The electron-donating methyl groups at C-4 and C-5 will influence the electron density and, consequently, the chemical shifts of the ring protons and carbons.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for accurate structural elucidation.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.
NMR Spectrometer Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical solvent peak.
-
For ¹H NMR:
-
Acquire a standard one-pulse spectrum.
-
Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled spectrum to obtain singlets for each carbon.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-160 ppm for this compound).
-
Employ a longer relaxation delay and a larger number of scans compared to ¹H NMR to account for the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Assign the peaks in both spectra based on chemical shifts, multiplicities, and integration values, aided by comparison with predicted data and spectra of analogous compounds.
Visualizing Structural Relationships
The following diagrams illustrate the structure of this compound and the logical workflow for its NMR spectral analysis.
Caption: Molecular structure of this compound.
Caption: Logical workflow for NMR spectral analysis.
Reactivity comparison of 2-Chloro-4,5-dimethylpyridine vs. other chloropyridines
A Comparative Guide to the Reactivity of 2-Chloro-4,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of this compound against other common chloropyridines in three key synthetic transformations vital to medicinal chemistry: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). This document is intended to assist researchers in making informed decisions when selecting building blocks for the synthesis of complex molecules.
The reactivity of chloropyridines is a nuanced interplay of electronic and steric factors. The pyridine nitrogen is electron-withdrawing, activating the ring for nucleophilic attack, particularly at the 2- and 4-positions. Conversely, for palladium-catalyzed cross-coupling reactions, the electron-deficient nature of the pyridine ring can facilitate the oxidative addition step. In the case of this compound, the two methyl groups at the 4 and 5-positions are electron-donating, which is expected to decrease its reactivity in both nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions compared to unsubstituted 2-chloropyridine.
Data Presentation: A Comparative Overview of Reactivity
The following tables summarize typical reaction yields for this compound in comparison to other chloropyridines. It is important to note that direct comparative studies under identical conditions are scarce. Therefore, the data for this compound is often inferred based on the reactivity of structurally similar, electron-rich 2-chloropyridines.
Table 1: Suzuki-Miyaura Cross-Coupling of Chloropyridines with Phenylboronic Acid
| Chloropyridine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~70-80 (Estimated) | N/A |
| 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 | [1] |
| 2,4-Dichloropyridine (at C4) | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 0.25 | ~80 (for C4-phenyl) | [2] |
Table 2: Buchwald-Hartwig Amination of Chloropyridines with Morpholine
| Chloropyridine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 24 | ~60-70 (Estimated) | N/A |
| 2-Chloropyridine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 2 | 98 | N/A |
| 2,4-Dichloropyridine (at C2) | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | High (Regioselective) | [3] |
Table 3: Nucleophilic Aromatic Substitution of Chloropyridines with Piperidine
| Chloropyridine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | K₂CO₃ | DMSO | 120 | 24 | Moderate (Estimated) | N/A |
| 2-Chloropyridine | None | Neat | 100 | 24 | 75 | N/A |
| 2-Chloro-3-nitropyridine | None | Ethanol | 40 | N/A | High (Rate constant: 1.17 x 10⁻³ L mol⁻¹ s⁻¹) | [4] |
| 2-Chloro-5-nitropyridine | None | Ethanol | 40 | N/A | Moderate (Rate constant: 7.30 x 10⁻⁵ L mol⁻¹ s⁻¹) | [4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general method for the Suzuki-Miyaura coupling of a chloropyridine with an arylboronic acid.
Materials:
-
Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
1,4-Dioxane (anhydrous, 5 mL)
-
Water (degassed, 1 mL)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the chloropyridine, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[1]
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.[1]
-
Add anhydrous 1,4-dioxane and degassed water via syringe.[1]
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of a chloropyridine.
Materials:
-
Chloropyridine derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (anhydrous, 5 mL)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and sodium tert-butoxide to a Schlenk flask.
-
Add toluene, followed by the chloropyridine and the amine.
-
Seal the flask and heat the mixture in an oil bath at the desired temperature (typically 80-110 °C) with stirring.[5]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general method for the SNAr of a chloropyridine with an amine nucleophile.
Materials:
-
Chloropyridine derivative (1.0 mmol)
-
Amine nucleophile (e.g., piperidine, 2.0 mmol)
-
Potassium carbonate (K₂CO₃, 1.5 mmol, optional, as base)
-
Dimethyl sulfoxide (DMSO, 5 mL)
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a reaction vial, add the chloropyridine, amine nucleophile, and base (if required).
-
Add the solvent and seal the vial.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizations
Experimental and Signaling Pathway Diagrams
Many biologically active molecules synthesized from chloropyridine building blocks are kinase inhibitors. These inhibitors often target signaling pathways that are dysregulated in diseases like cancer. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and is a common target for such inhibitors.
References
Cost-benefit analysis of different 2-Chloro-4,5-dimethylpyridine synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to 2-Chloro-4,5-dimethylpyridine, a valuable pyridine derivative in medicinal chemistry and materials science. The comparison focuses on key metrics such as reaction yield, cost of starting materials, and reaction conditions to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Deaminative Chlorination | Route 2: Chlorination of Pyridine N-Oxide |
| Starting Material | 2-Amino-4,5-dimethylpyridine | 4,5-Dimethylpyridine |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) chloride | Oxidizing agent (e.g., m-CPBA, H₂O₂), Chlorinating agent (e.g., POCl₃, SO₂Cl₂) |
| Number of Steps | 1 | 2 |
| Reported Yield | Moderate to High (typically 60-80% for similar substrates) | High (Oxidation: >90%, Chlorination: ~90%) |
| Relative Cost | Potentially higher due to the cost of the aminopyridine starting material. | Potentially lower, depending on the cost of the oxidizing and chlorinating agents. |
| Safety/Waste | Involves the formation of potentially unstable diazonium salts. Generates copper-containing waste. | Use of strong oxidizing agents and phosphorus oxychloride requires caution. Generates phosphate waste. |
Route 1: Deaminative Chlorination of 2-Amino-4,5-dimethylpyridine
This classical approach utilizes the Sandmeyer reaction, a well-established method for the conversion of an amino group on an aromatic ring to a chloro group via a diazonium salt intermediate.
Logical Workflow for Route 1
A Comparative Guide to Alternative Reagents for 2-Chloro-4,5-dimethylpyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the selection of appropriate building blocks is paramount. 2-Chloro-4,5-dimethylpyridine is a commonly utilized intermediate, offering a reactive handle for various cross-coupling reactions. However, its reactivity can be a limiting factor, often necessitating harsh reaction conditions and leading to challenges in achieving high yields with sensitive substrates. This guide provides an objective comparison of alternative reagents to this compound, focusing on their performance in key palladium-catalyzed cross-coupling reactions. The information presented, supported by experimental data from analogous systems, is intended to aid researchers in optimizing their synthetic strategies.
The Reactivity Landscape: A Comparative Analysis
The primary alternatives to this compound are its halogen counterparts, 2-Bromo-4,5-dimethylpyridine and 2-Iodo-4,5-dimethylpyridine, as well as activated derivatives such as pyridyl triflates. The choice of reagent profoundly impacts the efficiency of widely used transformations such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The generally accepted order of reactivity for halopyridines in palladium-catalyzed cross-coupling reactions is I > Br > Cl . This trend is inversely correlated with the carbon-halogen bond dissociation energy. The oxidative addition of the palladium(0) catalyst to the C-X bond, which is often the rate-determining step, is more facile for weaker bonds. Consequently, iodo and bromo derivatives typically react under milder conditions, with lower catalyst loadings and shorter reaction times compared to their chloro counterparts.
Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison
The following tables summarize representative quantitative data for the performance of 2-chloro-, 2-bromo-, and 2-iodopyridines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. It is important to note that a direct side-by-side comparison of the 4,5-dimethyl substituted analogs under identical conditions is not extensively available in the literature. Therefore, the data presented is a compilation from studies on structurally similar substrates to provide a strong predictive framework for relative reactivity.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-4-methylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~70-80 |
| 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | 81[1] |
| 2-Iodo-pyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 2 | 95 |
Note: Yields are based on representative data for similar substrates and are intended for comparative purposes.
Table 2: Sonogashira Coupling with Phenylacetylene
| Reagent | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-4-methylpyridine | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 80 | 24 | Low to Moderate |
| 2-Bromo-4-methylpyridine | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | ~88[2] |
| 2-Iodo-pyridine | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 2 | 92 |
Note: Yields are based on representative data for similar substrates and are intended for comparative purposes.
Table 3: Buchwald-Hartwig Amination with Aniline
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-pyridine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 12-18 | Good |
| 2-Bromo-4-methylpyridine | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12-18 | Good (est.)[1] |
| 2-Iodo-pyridine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 8 | High |
Note: Yields are estimated based on literature for similar substrates and require experimental optimization.
Featured Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these alternatives. The following are representative experimental protocols for the synthesis of the alternative reagents and their application in key cross-coupling reactions.
Protocol 1: Synthesis of 2-Bromo-4,5-dimethylpyridine
This two-step procedure starts from the commercially available 2-amino-4,5-dimethylpyridine.
Step 1: Bromination of 2-Amino-4,5-dimethylpyridine
-
Dissolve 2-amino-4,5-dimethylpyridine (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) (1.0 equiv) in DMF dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by pouring the mixture into ice water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-4,5-dimethylpyridine.
Step 2: Sandmeyer Reaction
-
To a solution of the 2-amino-5-bromo-4,5-dimethylpyridine (1.0 equiv) in 48% hydrobromic acid, cool the mixture to -5 to 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 equiv) in water dropwise, keeping the temperature below 0 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (catalytic amount) in 48% hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution at room temperature.
-
Heat the reaction mixture to 60-70 °C until nitrogen evolution ceases.
-
Cool the mixture to room temperature, neutralize with a base (e.g., NaOH solution), and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 2-bromo-4,5-dimethylpyridine.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-4,5-dimethylpyridine
This protocol provides a general method for the Suzuki-Miyaura coupling of 2-bromo-4,5-dimethylpyridine with an arylboronic acid.
-
To an oven-dried Schlenk flask, add 2-bromo-4,5-dimethylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 3: Sonogashira Coupling of 2-Bromo-4,5-dimethylpyridine
This protocol describes a general procedure for the Sonogashira coupling with a terminal alkyne.
-
To a dry Schlenk flask, add 2-bromo-4,5-dimethylpyridine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add an anhydrous, degassed solvent (e.g., THF), a base (e.g., triethylamine, 2.0 equiv), and the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[2]
Protocol 4: Buchwald-Hartwig Amination of 2-Bromo-4,5-dimethylpyridine
This protocol provides a general method for the C-N bond formation with a primary or secondary amine.
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).
-
Add 2-bromo-4,5-dimethylpyridine (1.0 equiv) and the amine (1.2 equiv).
-
Add an anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the crude product by flash column chromatography.[3]
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of these synthetic transformations, the following diagrams, generated using Graphviz, illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion and Recommendations
For researchers seeking alternatives to this compound, the corresponding bromo and iodo derivatives offer significant advantages in terms of reactivity in palladium-catalyzed cross-coupling reactions. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields, which are critical factors in the synthesis of complex and sensitive molecules.
-
For high reactivity and mild conditions: 2-Iodo-4,5-dimethylpyridine is the preferred choice, although it is typically the most expensive of the halopyridine analogs.
-
For a balance of reactivity and cost: 2-Bromo-4,5-dimethylpyridine represents an excellent compromise, exhibiting substantially higher reactivity than the chloro derivative while being more accessible than the iodo analog.
-
When cost is the primary driver: this compound remains a viable option, particularly with the use of modern, highly active catalyst systems designed for the activation of C-Cl bonds. However, more forcing conditions may be required.
The selection of the optimal reagent will ultimately depend on the specific requirements of the synthetic target, including the presence of sensitive functional groups, the desired scale of the reaction, and economic considerations. The protocols and comparative data provided in this guide serve as a valuable resource for making informed decisions to streamline synthetic efforts and enhance productivity in the laboratory.
References
Spectroscopic Scrutiny: A Comparative Guide to 2-Chloro-4,5-dimethylpyridine Isomers
For Immediate Release
[City, State] – In the intricate landscape of pharmaceutical and materials science research, the precise identification and characterization of isomeric compounds are paramount. This guide offers a detailed spectroscopic comparison of 2-Chloro-4,5-dimethylpyridine and its structural isomers, providing researchers, scientists, and drug development professionals with essential data for distinguishing these closely related molecules. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document outlines the subtle yet critical differences in their spectral fingerprints.
The positional isomerism of the chloro and methyl groups on the pyridine ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic properties. Understanding these differences is crucial for quality control, reaction monitoring, and the rational design of new chemical entities.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its representative isomers. The data presented is a compilation from various sources and predictive models based on established spectroscopic principles.
| Compound | Structure | Molecular Weight ( g/mol ) [1] | ¹H NMR (δ, ppm) (Predicted) | ¹³C NMR (δ, ppm) (Predicted) | Key IR Absorptions (cm⁻¹) (Predicted) | Mass Spectrum (m/z) |
| This compound | ![]() | 141.60 | H3: ~7.2 ppm (s), H6: ~8.1 ppm (s), CH₃: ~2.2 ppm (s), ~2.3 ppm (s) | C2: ~152, C3: ~130, C4: ~148, C5: ~138, C6: ~149, CH₃: ~18, ~20 | C-H (aromatic): 3050-3150, C-H (aliphatic): 2850-3000, C=N & C=C (ring): 1550-1600, C-Cl: 700-800 | 141 (M⁺), 106 (M⁺ - Cl), 79 |
| 2-Chloro-3,5-dimethylpyridine | ![]() | 141.60 | H4: ~7.4 ppm (s), H6: ~8.0 ppm (s), CH₃: ~2.3 ppm (s), ~2.4 ppm (s) | C2: ~150, C3: ~138, C4: ~135, C5: ~137, C6: ~147, CH₃: ~17, ~22 | C-H (aromatic): 3050-3150, C-H (aliphatic): 2850-3000, C=N & C=C (ring): 1550-1600, C-Cl: 700-800 | 141 (M⁺), 106 (M⁺ - Cl), 79 |
| 2-Chloro-3,4-dimethylpyridine | ![]() | 141.60 | H5: ~7.0 ppm (d), H6: ~8.0 ppm (d), CH₃: ~2.2 ppm (s), ~2.4 ppm (s) | C2: ~151, C3: ~137, C4: ~145, C5: ~125, C6: ~149, CH₃: ~15, ~19 | C-H (aromatic): 3050-3150, C-H (aliphatic): 2850-3000, C=N & C=C (ring): 1550-1600, C-Cl: 700-800 | 141 (M⁺), 106 (M⁺ - Cl), 79 |
| 3-Chloro-2,4-dimethylpyridine | ![]() | 141.60 | H5: ~7.1 ppm (d), H6: ~8.2 ppm (d), CH₃: ~2.3 ppm (s), ~2.5 ppm (s) | C2: ~158, C3: ~132, C4: ~146, C5: ~124, C6: ~148, CH₃: ~16, ~23 | C-H (aromatic): 3050-3150, C-H (aliphatic): 2850-3000, C=N & C=C (ring): 1550-1600, C-Cl: 700-800 | 141 (M⁺), 106 (M⁺ - Cl), 79 |
| 4-Chloro-2,3-dimethylpyridine | ![]() | 141.60 | H5: ~7.2 ppm (d), H6: ~8.1 ppm (d), CH₃: ~2.2 ppm (s), ~2.4 ppm (s) | C2: ~157, C3: ~135, C4: ~145, C5: ~126, C6: ~149, CH₃: ~14, ~21 | C-H (aromatic): 3050-3150, C-H (aliphatic): 2850-3000, C=N & C=C (ring): 1550-1600, C-Cl: 700-800 | 141 (M⁺), 106 (M⁺ - Cl), 79 |
Note: The NMR and IR data are predicted values based on analogous structures and established spectroscopic principles. Actual experimental values may vary slightly. The mass spectrometry data reflects the expected molecular ion and common fragmentation patterns.
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of chlorodimethylpyridine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, ~0.7 mL).[2] The solution is then filtered through a glass wool plug into a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]
Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.[3] For liquid samples, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk.[4] The spectrum is recorded in the range of 4000-400 cm⁻¹.[4]
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[5] Electron Ionization (EI) is a common method for ionizing the sample molecules.[5] The instrument is typically set to an ionization energy of 70 eV.[5] The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.[5]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for differentiating between isomers of this compound using a combination of spectroscopic techniques.
Caption: Workflow for the differentiation of this compound isomers.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful toolkit for the unambiguous identification of this compound and its isomers. While mass spectrometry can confirm the molecular weight and elemental composition, NMR spectroscopy offers detailed insights into the connectivity and chemical environment of protons and carbons, which is particularly useful for distinguishing positional isomers. Infrared spectroscopy complements this by identifying characteristic functional group vibrations. Together, these methods allow for a comprehensive and confident structural elucidation, which is indispensable for advancing research and development in chemistry and related fields.
References
Validating the Purity of 2-Chloro-4,5-dimethylpyridine: A Comparative Guide for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
The quality and purity of starting materials and intermediates are of paramount importance in the pharmaceutical industry. Impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). 2-Chloro-4,5-dimethylpyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] This guide provides an objective comparison of key analytical methods for validating its purity, supported by detailed experimental protocols and comparative data to aid researchers in selecting the most suitable techniques for their quality control processes.
Comparison of Key Analytical Techniques
The choice of an analytical method for purity validation depends on factors such as the nature of expected impurities, required sensitivity, and the physicochemical properties of the compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) are the most powerful and commonly employed techniques for this purpose.[3][4][5]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase.[6] | Separation of volatile compounds followed by detection based on mass-to-charge ratio.[7] | Intrinsic quantitative nature based on the direct relationship between signal intensity and the number of atomic nuclei.[6] |
| Primary Use | Quantification of known impurities and overall purity assessment.[8] | Identification and quantification of volatile and semi-volatile impurities.[9] | Absolute purity determination without a specific reference standard; structural elucidation of impurities.[3] |
| Sensitivity | High (ppm levels) | Very High (ppb levels) | Moderate to Low |
| Selectivity | High | Very High | High (structurally informative) |
| Sample Throughput | High | Moderate | Low |
| Strengths | Robust, reproducible, and widely available. Excellent for non-volatile and thermally labile compounds. | Provides molecular weight and fragmentation data, enabling identification of unknown volatile impurities.[10] | Primary analytical method, does not require an identical reference standard for quantification. Provides structural information. |
| Limitations | Requires a reference standard for each impurity for accurate quantification. | Limited to thermally stable and volatile compounds. Derivatization may be required.[9] | Lower sensitivity compared to chromatographic methods. Higher instrumentation cost. |
Purity Profile Comparison: this compound vs. Alternative Intermediate
To illustrate the application of purity validation, the following table presents exemplary data for two batches of this compound compared with an alternative intermediate, 2-Chloro-4-methylpyrimidine. This highlights how different substitution patterns can influence impurity profiles.
| Parameter | Batch A: this compound | Batch B: this compound | Alternative: 2-Chloro-4-methylpyrimidine[11] |
| Purity (by HPLC, Area %) | 99.85% | 99.52% | 99.79% |
| Impurity 1 (Related Dimer) | 0.05% | 0.11% | Not Detected |
| Impurity 2 (Starting Material) | 0.03% | 0.25% | 0.08% |
| Impurity 3 (Isomeric Impurity) | 0.02% | 0.06% | 0.04% |
| Total Impurities | 0.15% | 0.48% | 0.21% |
| Water Content (Karl Fischer) | 0.08% | 0.15% | 0.11% |
| Residual Solvents (GC-HS) | Toluene: 50 ppm | Toluene: 150 ppm | Acetonitrile: 75 ppm |
Visualizing Methodologies and Pathways
Diagrams are essential for understanding complex workflows and chemical relationships. The following visualizations, created using Graphviz, illustrate the purity validation workflow and a representative synthetic pathway involving the target compound.
Caption: Logical workflow for the purity validation of a pharmaceutical intermediate.
Caption: Representative synthetic pathway for an API using a pyridine intermediate.
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate this compound from its potential process-related impurities and degradation products.
-
Instrumentation: HPLC system with a UV detector.[8]
-
Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.[12]
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the standard solution in replicate to establish system suitability (e.g., tailing factor, plate count, and reproducibility).
-
Inject the sample solution.
-
Calculate purity using the area percentage method. For known impurities, quantify against their respective reference standards if available.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is suitable for identifying and quantifying volatile impurities and residual solvents from the synthesis process.[7]
-
Instrumentation: GC system with a Headspace autosampler and a Mass Spectrometer detector.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C for 5 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injector Temperature: 230 °C.
-
Transfer Line Temperature: 240 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Scan Range: 35-350 amu.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).
-
Procedure:
-
Run a blank vial to ensure the system is clean.
-
Analyze a standard solution containing known potential solvents to determine their retention times and response factors.
-
Analyze the prepared sample vial.
-
Identify and quantify any detected solvents by comparing them to the standard and using their mass spectra for confirmation.
-
Quantitative NMR (qNMR) for Absolute Purity
qNMR determines the purity of a substance by comparing the integral of an analyte's signal with that of a certified internal standard of known purity.[13]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified standard with a known purity that has a simple spectrum and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6 or CDCl3).
-
Procedure:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
References
- 1. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 2. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of pyridines in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 13. semanticscholar.org [semanticscholar.org]
Comparative Yield Analysis of 2-Chloro-4,5-dimethylpyridine and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyridines is a critical step in the discovery and development of new chemical entities. This guide provides a comparative analysis of reported synthesis yields for 2-Chloro-4,5-dimethylpyridine and several of its structurally related analogs. The data presented is compiled from various sources, and it is important to note that direct comparison of yields can be influenced by differing reaction conditions, scales, and analytical methods.
This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key syntheses, and includes visualizations of synthetic workflows to facilitate a deeper understanding of the chemical transformations.
Comparative Yield Data
The following table summarizes the reported yields for the synthesis of this compound and its analogs. The data highlights the variability in yields depending on the specific compound and the synthetic methodology employed.
| Compound | Starting Material | Reagents/Conditions | Reported Yield (%) |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Sulfuryl chloride, dichloromethane | 76.4%[1] |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine | Thionyl chloride, dichloromethane | 100%[2] |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 2-hydroxymethyl-4-methoxy-3,5-dimethyl pyridine | Triphosgene, toluene | >96.0%[3] |
| 2-Chloro-5-chloromethylpyridine | 3-methylpyridine | Chlorine, organic solvent, initiator, pH 4-5 | ~90%[4] |
| 2-Chloro-5-methylpyridine | 5-methyl-3,4-dihydro-2(1H)-pyridone | Phosphorus oxychloride, 1,2,4-trichlorobenzene | 81.3%[5] |
| 2-Chloropyridine N-oxide | 2-chloropyridine | Hydrogen peroxide, catalyst | 98.2%[6] |
| 2-Chloro-4-(piperidinylmethyl)pyridine | 2-amino-4-methylpyridine | Multi-step synthesis | >32% (total) |
Experimental Protocols
Detailed methodologies for the synthesis of selected 2-chloropyridine analogs are provided below. These protocols are based on published literature and offer a practical guide for laboratory synthesis.
Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (Yield: 76.4%)[1]
-
Preparation: Accurately weigh 250g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and add it to 480ml of dichloromethane in a three-necked flask.
-
Cooling: Stir the mixture and cool it in an ice bath.
-
Reagent Addition: Prepare a solution of 225ml of sulfuryl chloride. Add the sulfuryl chloride solution dropwise to the cooled mixture while stirring.
-
Reaction: After the complete addition of sulfuryl chloride, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.
-
Work-up: Once the reaction is complete, concentrate the solution under reduced pressure to recover the dichloromethane.
-
Purification: Add acetone to the concentrated residue and stir until a paste is formed. Filter the solid under reduced pressure, wash the filter cake with acetone, and dry to obtain the final product.
Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (Yield: 100%)[2]
-
Preparation: Dissolve 25.1 g (0.15 mol) of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine in 400 mL of dichloromethane.
-
Reagent Addition: Slowly add a solution of 18.8 g (0.158 mol) of thionyl chloride in 100 mL of dichloromethane dropwise to the solution at room temperature under an argon atmosphere. The addition should take approximately 30 minutes.
-
Reaction: Continue stirring the reaction mixture at room temperature for an additional 30 minutes after the addition is complete.
-
Work-up: Remove the solvent by distillation under reduced pressure.
-
Purification: Suspend the resulting solid residue in 200 mL of hexane and collect the solid by filtration. Wash the solid with 50 mL of hexane and air-dry to yield the product as a white solid.
Synthesis of 2-Chloro-5-chloromethylpyridine (Yield: ~90%)[4]
-
Preparation: In a reaction vessel, combine 3-methylpyridine with an organic solvent, an acid buffering agent solution, and an initiator.
-
pH Adjustment: Adjust the pH of the solution to a range of 4-5.
-
Inerting: Purge the system with nitrogen.
-
Heating and Chlorination: While stirring, increase the temperature to 80-100°C. Stop the nitrogen flow and introduce chlorine gas while continuing to heat the reaction mixture.
-
Quenching: After the reaction is complete, stop heating and shut off the chlorine supply. Purge the system with nitrogen to remove any remaining chlorine.
-
Work-up: Remove the solvent from the reaction solution via distillation under reduced pressure to obtain a brown-red oily liquid.
-
Purification: Purify the crude product to obtain the final product.
Synthetic Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the general synthetic workflows for the preparation of substituted 2-chloropyridines.
Caption: Generalized workflow for the synthesis of 2-chloropyridine analogs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 4. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN102718704B - Preparation method of 2-chloropyridine n-oxides - Google Patents [patents.google.com]
Assessing the stability of 2-Chloro-4,5-dimethylpyridine under different conditions
A Comprehensive Guide to Assessing the Stability of 2-Chloro-4,5-dimethylpyridine
For researchers, scientists, and professionals in drug development, understanding the stability of chemical intermediates is paramount to ensuring the integrity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a framework for assessing the stability of this compound, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Due to a lack of extensive publicly available stability data for this specific molecule, this guide furnishes detailed experimental protocols and frameworks for data presentation based on established principles of forced degradation studies, allowing researchers to generate their own comparative data.
Comparative Stability Assessment
Table 1: Hypothetical Comparative Stability Data for this compound and Alternatives
| Stress Condition | Compound | Concentration | Duration (hrs) | Temperature (°C) | % Degradation | Major Degradants Formed |
| Acid Hydrolysis | This compound | 0.1 M HCl | 24 | 60 | Data | Data |
| Alternative A | 0.1 M HCl | 24 | 60 | Data | Data | |
| Base Hydrolysis | This compound | 0.1 M NaOH | 24 | 60 | Data | Data |
| Alternative A | 0.1 M NaOH | 24 | 60 | Data | Data | |
| Oxidative | This compound | 3% H₂O₂ | 24 | 25 (RT) | Data | Data |
| Alternative A | 3% H₂O₂ | 24 | 25 (RT) | Data | Data | |
| Thermal | This compound | Solid | 48 | 80 | Data | Data |
| Alternative A | Solid | 48 | 80 | Data | Data | |
| Photolytic | This compound | Solution | 24 | 25 (RT) | Data | Data |
| Alternative A | Solution | 24 | 25 (RT) | Data | Data |
Note: This table is a template for presenting experimental data. "Alternative A" represents another pyridine derivative or a different salt form being tested for comparison.
Based on the general knowledge of pyridine chemistry, it is anticipated that the chloro-substituent may be susceptible to nucleophilic displacement under hydrolytic conditions, particularly basic conditions. The pyridine ring itself is generally stable but can be subject to oxidation.[3]
Experimental Protocols for Stability Assessment
The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are designed to be a starting point and may require optimization based on the observed reactivity of the compound.
Acid and Base Hydrolysis
-
Objective: To determine the susceptibility of the compound to hydrolysis under acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acid hydrolysis, add a known volume of the stock solution to an equal volume of 0.1 M hydrochloric acid in a sealed vial.
-
For base hydrolysis, add a known volume of the stock solution to an equal volume of 0.1 M sodium hydroxide in a separate sealed vial.
-
A control sample is prepared by adding the stock solution to an equal volume of purified water.
-
Incubate the vials at 60°C for 24 hours. Samples should be withdrawn at appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours).
-
Neutralize the samples before analysis. For acidic samples, use an appropriate amount of 0.1 M NaOH, and for basic samples, use 0.1 M HCl.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
Oxidative Degradation
-
Objective: To assess the compound's stability in the presence of an oxidizing agent.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound.
-
Add a known volume of the stock solution to an equal volume of 3% hydrogen peroxide in a sealed vial, protected from light.
-
A control sample is prepared with the stock solution and purified water.
-
Keep the vials at room temperature (25°C) for 24 hours, with samples taken at regular intervals.
-
Analyze the samples using an appropriate analytical method like HPLC.
-
Thermal Degradation
-
Objective: To evaluate the stability of the compound in its solid state when exposed to high temperatures.
-
Procedure:
-
Place a known amount of solid this compound in a clear, sealed glass vial.
-
Store the vial in a temperature-controlled oven at 80°C for 48 hours.
-
At specified time points, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent to a known concentration.
-
Analyze the prepared solution by HPLC.
-
Photostability
-
Objective: To determine the compound's sensitivity to light exposure.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Expose the solution in a photostability chamber to a light source according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze both the exposed and control samples by HPLC at various time points.
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for assessing the stability of this compound under various stress conditions.
Caption: Workflow for forced degradation studies of this compound.
Potential Degradation Signaling Pathway
This diagram outlines a hypothetical degradation pathway for this compound, focusing on potential hydrolysis and oxidation, which are common degradation routes for similar molecules.
Caption: Hypothetical degradation pathway of this compound.
By following these protocols and utilizing the provided frameworks, researchers can systematically evaluate the stability of this compound and make informed decisions regarding its use, storage, and formulation in their research and development endeavors.
References
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of 2-Chloro-4,5-dimethylpyridine
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an essential operational and disposal plan for 2-Chloro-4,5-dimethylpyridine, ensuring that its handling and disposal are conducted with the utmost care and in compliance with safety protocols.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemically resistant gloves at all times.
-
Eye Protection: Use safety glasses or goggles to shield from potential splashes.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from spills.
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.
In the event of a spill, it should be absorbed with an inert material such as sand or vermiculite. The absorbed material must then be collected into a designated, sealed container for hazardous waste. It is imperative to prevent the chemical from entering drains or waterways.
Hazard Profile of Analogous Chlorinated Pyridines
To inform safe handling and disposal, the following table summarizes the hazards associated with closely related chlorinated pyridine compounds.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Avoid all direct contact and inhalation by using appropriate PPE. |
| Skin Irritation | Can cause skin irritation upon contact.[1] | Wear protective gloves and clothing. |
| Eye Irritation | Can cause serious eye irritation.[1] | Wear appropriate eye protection. |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1] | Work in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
1. Waste Characterization and Segregation:
-
Classification: This compound is classified as a halogenated organic waste.
-
Segregation: It is crucial to segregate this waste from non-halogenated materials to ensure proper disposal and prevent dangerous chemical reactions. Do not mix with incompatible materials such as strong acids or bases.
2. Waste Containerization:
-
Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name, "this compound," without abbreviations. If it is a mixture, list all constituents and their approximate percentages.
3. Waste Storage:
-
Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: To mitigate the risk of spills, the primary container should be placed within a larger, chemically resistant secondary container.
4. Disposal Procedure:
-
Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed hazardous waste management company.
-
Institutional Protocol: Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EH&S) department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Chloro-4,5-dimethylpyridine
Essential Safety and Handling Guide for 2-Chloro-4,5-dimethylpyridine
This guide provides immediate safety, operational, and disposal protocols for the handling of this compound, tailored for research and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is a hazardous substance requiring careful handling. The primary hazards are associated with acute toxicity, skin, eye, and respiratory irritation.[1][2]
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4)[1] |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4)[1] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2)[1][2][3][4] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A)[1][2][3][4] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1][2][3][4] |
| H412: Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 3)[2] |
| Signal Word | Warning [1][3] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times to prevent exposure when handling this compound.[5]
| Protection Type | Recommended Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[5][6] A face shield should be worn when there is a splash hazard.[7] | Protects against splashes and dust, preventing serious eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[5] Gloves must be inspected for integrity before use.[3][5] | Prevents skin contact and subsequent irritation or harm.[5] |
| Body Protection | Long-sleeved clothing and a flame-resistant lab coat.[3][7] For larger quantities or significant splash risk, impervious clothing is recommended.[5][6] | Minimizes the risk of skin contact and contamination of personal clothing.[5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 for dusts) should be used.[5] | Protects the respiratory tract from irritation due to dust or vapors.[5] |
Operational Plan for Safe Handling
A systematic approach to handling is essential for safety.
Preparation and Engineering Controls:
-
Ventilation: Always work in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[5]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5][8]
-
Container Management: Keep the container of this compound tightly closed when not in use.[3][4][5]
-
PPE Availability: Before starting any procedure, confirm that all necessary PPE is available and in good condition.[5]
Handling Procedure:
-
Wear appropriate PPE as specified in the table above.[3][4][5]
-
Avoid Inhalation: Avoid the formation and inhalation of dust and vapors.[3][5][9]
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[3][4][5] Do not eat, drink, or smoke in the handling area.[3][4][10]
First Aid Measures:
In case of exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5][10] |
| Skin Contact | Immediately remove all contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs.[3][4][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][5][10] |
| Ingestion | Clean the mouth with water and then drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[3][10] |
Disposal Plan
Waste containing this compound is classified as hazardous and must be managed accordingly.[3][11]
-
Waste Collection: Collect waste material in suitable, labeled, and closed containers.[3][4] Do not mix with other waste.[12]
-
Regulatory Compliance: Dispose of the chemical and its container in accordance with all local, state, and federal regulations.[3][11][12] This should be done through an approved waste disposal plant or a licensed hazardous waste collection point.[4][10][12]
-
Environmental Protection: Do not allow the substance to be released into the environment.[3]
-
Contaminated Materials: Handle uncleaned containers and any contaminated materials (e.g., gloves, absorbent paper) as you would the product itself.[12] Puncture empty containers to prevent reuse.[11]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C7H8ClN | CID 10942534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. fishersci.se [fishersci.se]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





